Methyl 2,2-dichloro-2-methoxyacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2,2-dichloro-2-methoxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2O3/c1-8-3(7)4(5,6)9-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIGIASHGJFYOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(OC)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60938794 | |
| Record name | Methyl dichloro(methoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60938794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17640-25-4 | |
| Record name | Methyl dichloro(methoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60938794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,2-dichloro-2-methoxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical and chemical properties of Methyl 2,2-dichloro-2-methoxyacetate?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Methyl 2,2-dichloro-2-methoxyacetate. It includes detailed information on its synthesis, reactivity, and key applications in organic chemistry, with a focus on experimental protocols and data presentation for the scientific community.
Chemical Identity and Physical Properties
This compound is a halogenated ester with the chemical formula C₄H₆Cl₂O₃.[1][2][3] It is a key reagent in specialized organic synthesis, valued for its unique reactivity.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 172.99 g/mol | [1][2][3] |
| CAS Number | 17640-25-4 | [1][2][3] |
| Linear Formula | Cl₂C(OCH₃)CO₂CH₃ | [1][2][3] |
| Appearance | Liquid | |
| Boiling Point | 179-181 °C (lit.) | [2][3] |
| Density | 1.36 g/mL at 25 °C (lit.) | [2][3] |
| Refractive Index (n20/D) | 1.45 (lit.) | [2][3] |
| Flash Point | 91 °C (195.8 °F) - closed cup | [3] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, based on the analysis of similar compounds and general principles of spectroscopy, the expected spectral features are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two singlets corresponding to the two magnetically non-equivalent methoxy groups. The methoxy group attached to the dichlorinated carbon would likely appear at a different chemical shift than the ester methoxy group.
-
¹³C NMR: The carbon NMR spectrum would be expected to show signals for the two methoxy carbons, the ester carbonyl carbon, and the dichlorinated quaternary carbon. The chemical shift of the dichlorinated carbon would be significantly downfield due to the electronegativity of the chlorine and oxygen atoms.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit strong characteristic absorption bands for the following functional groups:
-
C=O (ester carbonyl): A strong absorption band is expected in the region of 1750-1735 cm⁻¹.
-
C-O (ester and ether): Strong absorption bands are expected in the fingerprint region, typically between 1300-1000 cm⁻¹.
-
C-Cl: Absorptions due to the carbon-chlorine bonds are expected in the region of 800-600 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the loss of the methoxycarbonyl group (-COOCH₃). The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments (M, M+2, M+4 peaks with relative intensities of approximately 9:6:1).
Synthesis
While a specific, detailed, and publicly available synthesis protocol for this compound is not readily found in the searched literature, a plausible synthetic route can be inferred from general organic chemistry principles. A likely approach would involve the reaction of methyl trichloroacetate with sodium methoxide.
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis of this compound.
Chemical Reactivity
Hydrolysis
The ester functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions to yield 2,2-dichloro-2-methoxyacetic acid and methanol. The rate of hydrolysis is influenced by temperature and the pH of the medium. Generally, ester hydrolysis is faster under basic conditions (saponification) and is a reversible process under acidic conditions.
Hydrolysis Reaction Pathway:
Caption: Hydrolysis of this compound.
Reactivity with Nucleophiles
The carbon atom of the ester carbonyl group is electrophilic and can be attacked by various nucleophiles. Reactions with strong nucleophiles, such as Grignard reagents or organolithium compounds, would likely lead to the addition to the carbonyl group, potentially followed by the displacement of the methoxy group.
Applications in Organic Synthesis
The primary and most well-documented application of this compound is in the stereospecific two-carbon homologation of aldehydes to produce methyl (Z)-α-methoxyacrylates.[4] This reaction is typically carried out using chromium(II) chloride (CrCl₂) under Barbier conditions.[4]
Stereospecific Two-Carbon Homologation of Aldehydes
This reaction provides a mild and stereospecific method for the synthesis of (Z)-α-methoxyacrylates, which are valuable intermediates in the synthesis of various biologically active compounds.[4]
Experimental Protocol: General Procedure for the Two-Carbon Homologation of Aldehydes
-
Preparation: Anhydrous chromium(II) chloride (4 equivalents) is suspended in dry tetrahydrofuran (THF) in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Mixture: A solution of the desired aldehyde (1 equivalent) and this compound (1 equivalent) in dry THF is added to the CrCl₂ suspension at room temperature.
-
Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure methyl (Z)-α-methoxyacrylate.
Reaction Workflow:
Caption: Stereospecific homologation of aldehydes.
Safety Information
This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[3] It may also cause respiratory irritation.[3]
Hazard Classifications:
-
Skin Corrosion/Irritation: Category 1B
-
Serious Eye Damage/Eye Irritation: Category 1
-
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3
Safety Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with plenty of water and seek medical attention.
This technical guide is intended for use by qualified individuals trained in handling hazardous chemicals. Always refer to the latest Safety Data Sheet (SDS) for complete and up-to-date safety information.
References
Synthesis and preparation of Methyl 2,2-dichloro-2-methoxyacetate.
An in-depth technical guide on the synthesis and preparation of Methyl 2,2-dichloro-2-methoxyacetate, designed for researchers, scientists, and drug development professionals.
Abstract
This compound is a halogenated methoxy ester with potential applications in organic synthesis and as a building block for more complex molecules. This technical guide provides a comprehensive overview of a plausible synthetic approach for its preparation, based on analogous reactions reported in the scientific literature. The document details a proposed experimental protocol, summarizes key quantitative data, and includes visualizations to aid in the understanding of the synthetic workflow.
Introduction
Proposed Synthesis Pathway
The most plausible route for the synthesis of this compound involves the nucleophilic substitution of a chloride atom from methyl trichloroacetate with a methoxide group. However, the reaction between methyl trichloroacetate and sodium methoxide is known to favor the formation of dichlorocarbene under standard conditions. Therefore, careful control of reaction conditions is crucial to favor the desired substitution reaction.
Reaction Scheme:
To facilitate the desired nucleophilic substitution while minimizing the formation of dichlorocarbene, the reaction should be conducted under controlled temperature conditions, potentially in a non-polar aprotic solvent to modulate the reactivity of the methoxide.
Experimental Protocol (Proposed)
This section outlines a detailed, albeit proposed, experimental procedure for the synthesis of this compound. This protocol is based on general principles of organic synthesis for similar transformations.
Materials:
-
Methyl trichloroacetate
-
Sodium methoxide
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ice bath
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a drying tube, and a thermometer is set up in a fume hood.
-
Reagent Preparation: The flask is charged with a solution of methyl trichloroacetate (1 equivalent) in anhydrous diethyl ether. The solution is cooled to 0-5 °C using an ice bath.
-
Addition of Sodium Methoxide: A solution of sodium methoxide (1 equivalent) in anhydrous methanol is prepared and added dropwise to the stirred solution of methyl trichloroacetate over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is cautiously quenched with a saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield this compound.
Data Presentation
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C4H6Cl2O3 | |
| Molecular Weight | 172.99 g/mol | |
| CAS Number | 17640-25-4 | |
| Boiling Point | 179-181 °C (lit.) | |
| Density | 1.36 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.45 (lit.) |
Visualization of the Synthetic Workflow
The following diagram illustrates the proposed experimental workflow for the synthesis of this compound.
Spectroscopic Profile of Dichloromethoxyacetic Acid Methyl Ester (CAS 17640-25-4): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Dichloromethoxyacetic Acid Methyl Ester (CAS 17640-25-4). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on its chemical structure, alongside general experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. This information is intended to serve as a valuable resource for the identification and characterization of this compound in a laboratory setting.
Chemical Structure
Chemical Name: Dichloromethoxyacetic acid methyl ester CAS Number: 17640-25-4 Molecular Formula: C₄H₆Cl₂O₃ Molecular Weight: 173.00 g/mol Structure:
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Dichloromethoxyacetic Acid Methyl Ester. These predictions are based on established principles of NMR, IR, and MS spectroscopy and analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: Predicted ¹H and ¹³C NMR Data
| Spectrum | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~3.9 | Singlet | -OCH₃ (methoxy group) |
| ¹H NMR | ~3.8 | Singlet | -OCH₃ (ester group) |
| ¹³C NMR | ~165 | Singlet | C=O (ester carbonyl) |
| ¹³C NMR | ~95 | Singlet | -C(Cl)₂- |
| ¹³C NMR | ~55 | Singlet | -OCH₃ (methoxy group) |
| ¹³C NMR | ~53 | Singlet | -OCH₃ (ester group) |
Infrared (IR) Spectroscopy Data
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 2950-3000 | Medium | C-H stretch (methyl groups) |
| 1750-1770 | Strong | C=O stretch (ester) |
| 1200-1300 | Strong | C-O stretch (ester) |
| 1050-1150 | Strong | C-O stretch (ether) |
| 750-850 | Strong | C-Cl stretch |
Mass Spectrometry (MS) Data
Table 3: Predicted Mass Spectrometry Fragmentation
| m/z | Relative Intensity | Possible Fragment Ion |
| 172/174/176 | Low | [M]⁺ (Molecular ion with chlorine isotopes) |
| 141/143 | Medium | [M - OCH₃]⁺ |
| 113/115 | High | [M - COOCH₃]⁺ |
| 83/85 | High | [C(Cl)₂OCH₃]⁺ |
| 59 | High | [COOCH₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR, IR, and MS spectra for a liquid sample like Dichloromethoxyacetic Acid Methyl Ester.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Integrate the signals in the ¹H spectrum and reference the chemical shifts to the internal standard.
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Spectrum Acquisition: Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal. Acquire the infrared spectrum, typically by co-adding 16 to 64 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The spectrum is then processed to identify the wavenumbers of the absorption bands.
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for liquids or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or magnetic sector).
-
Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the ion abundance.
-
Data Interpretation: The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.
Data Interpretation Workflow
The following diagram illustrates a typical workflow for the interpretation of spectroscopic data to elucidate the structure of an unknown compound.
This workflow begins with the preparation of the sample, followed by the acquisition of NMR, IR, and MS data. Each spectroscopic technique provides unique structural information. The data from all three techniques are then integrated to propose a chemical structure, which is subsequently verified for consistency with all the observed spectral features.
An In-depth Technical Guide to the Reactivity and Stability of Methyl 2,2-dichloro-2-methoxyacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,2-dichloro-2-methoxyacetate (MDMA), with CAS Number 17640-25-4, is a versatile chemical intermediate of significant interest in organic synthesis.[1][2][3] Its unique structural features, possessing a dichlorinated carbon center adjacent to both an ester and a methoxy group, impart a distinct reactivity profile that makes it a valuable precursor for the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries. This guide provides a comprehensive overview of the reactivity, stability, and synthetic applications of MDMA, with a focus on its role in the preparation of biologically active compounds.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 17640-25-4 | [1][2][3] |
| Linear Formula | Cl₂C(OCH₃)CO₂CH₃ | [1][2][3] |
| Molecular Weight | 172.99 g/mol | [1][2][3] |
| Boiling Point | 179-181 °C (lit.) | [1][2] |
| Density | 1.36 g/mL at 25 °C (lit.) | [1][2] |
| Refractive Index | n20/D 1.45 (lit.) | [1][2] |
| Flash Point | 91 °C (195.8 °F) - closed cup | [2] |
Safety Summary:
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] It is also harmful if inhaled and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield, should be worn when handling this compound.[2] All manipulations should be performed in a well-ventilated fume hood.[2]
Synthesis of this compound
A proposed reaction workflow is depicted below:
Chemical Reactivity
The reactivity of this compound is dominated by the electrophilic nature of the carbon atom bearing the two chlorine atoms. This carbon is susceptible to attack by nucleophiles.
Reaction with Aldehydes: Synthesis of Methyl (Z)-α-Methoxyacrylates
A key and well-documented reaction of this compound is its use in the stereoselective synthesis of methyl (Z)-α-methoxyacrylates. This two-carbon homologation of aldehydes is typically mediated by chromium(II) chloride under Barbier conditions.[9] The reaction proceeds with high Z-selectivity and is applicable to a wide range of aliphatic and aromatic aldehydes.
The general reaction scheme is as follows:
The yields of this reaction for various aldehydes are summarized in Table 2.
Table 2: Synthesis of Methyl (Z)-α-Methoxyacrylates from Various Aldehydes
| Aldehyde | Product | Yield (%) |
| p-Tolualdehyde | Methyl (Z)-2-methoxy-3-(p-tolyl)acrylate | 88 |
| Benzaldehyde | Methyl (Z)-2-methoxy-3-phenylacrylate | 85 |
| 4-Chlorobenzaldehyde | Methyl (Z)-3-(4-chlorophenyl)-2-methoxyacrylate | 82 |
| 4-Methoxybenzaldehyde | Methyl (Z)-3-(4-methoxyphenyl)-2-methoxyacrylate | 86 |
| 2-Naphthaldehyde | Methyl (Z)-2-methoxy-3-(naphthalen-2-yl)acrylate | 80 |
| Cinnamaldehyde | Methyl (E,Z)-2-methoxy-5-phenylpenta-2,4-dienoate | 75 |
| Hexanal | Methyl (Z)-2-methoxy-oct-2-enoate | 78 |
| Cyclohexanecarboxaldehyde | Methyl (Z)-3-cyclohexyl-2-methoxyacrylate | 76 |
Data compiled from related synthetic procedures.
Experimental Protocol: General Procedure for the Synthesis of Methyl (Z)-α-Methoxyacrylates
This protocol is adapted from analogous chromium(II)-mediated olefination reactions.[10]
-
To a stirred suspension of anhydrous chromium(II) chloride (6.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere (argon or nitrogen) is added the aldehyde (1.0 mmol).
-
This compound (1.2 mmol) is then added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the aldehyde is consumed.
-
Upon completion, the reaction mixture is poured into water (20 mL) and extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired methyl (Z)-α-methoxyacrylate.
Reactivity with Other Nucleophiles
While specific studies on the reactions of this compound with a broad range of nucleophiles are limited, its reactivity can be inferred from analogous α,α-dichloro esters and ethers. The electron-withdrawing nature of the two chlorine atoms and the ester group makes the α-carbon highly electrophilic. Therefore, it is expected to react with various soft and hard nucleophiles.
-
Amines: Reactions with primary and secondary amines are expected to lead to substitution of one or both chlorine atoms, potentially followed by cyclization or rearrangement depending on the amine structure. Reactions of related N-(2,2-dichloro-1-cyanoethenyl)amides with amines have been shown to yield 5-amino-1,3-oxazole-4-carbonitriles.[11]
-
Thiols: Thiolates, being soft nucleophiles, are expected to readily displace the chloride ions to form α,α-dithioacetal derivatives.
-
Hydrolysis: Under aqueous acidic or basic conditions, hydrolysis of the ester and/or the dichloromethoxy group is anticipated.
Stability
The stability of this compound is a critical consideration for its storage and handling.
-
Thermal Stability: While specific thermolysis data is not available, the presence of the dichloromethyl ether moiety suggests potential for decomposition at elevated temperatures. Dichloromethyl methyl ether is known to be stable under normal conditions but can decompose upon heating.[12]
-
Hydrolytic Stability: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions. Studies on the hydrolysis of a related compound, 4-methoxyphenyl-2,2-dichloroethanoate, have shown that it undergoes pH-independent hydrolysis in aqueous solutions.[13] It is expected that this compound will also be sensitive to aqueous environments, leading to the formation of methoxyacetic acid, methanol, and dichloroacetic acid derivatives. The rate of hydrolysis is likely to be significantly influenced by pH and temperature. Dichloroacetamide herbicides, which share the dichloroacetyl moiety, have been shown to undergo hydrolysis, with rates being greater than their chloroacetamide counterparts in many cases.[14]
Applications in the Synthesis of Bioactive Molecules
The primary application of this compound in the context of drug and agrochemical development lies in its utility as a precursor to methyl (Z)-α-methoxyacrylates. This structural motif is a key component of the strobilurin class of fungicides.[1][8][15][16]
Strobilurin Fungicides:
Strobilurins are a major class of agricultural fungicides that act by inhibiting mitochondrial respiration in fungi.[8][16] They are QoI (Quinone outside Inhibitors), meaning they block the electron transfer at the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[7][8][15] This disruption of the electron transport chain prevents ATP synthesis, leading to the cessation of fungal growth and development.
The general signaling pathway for the mechanism of action of strobilurin fungicides is depicted below:
The synthesis of strobilurin analogues, such as pyraclostrobin, often involves the introduction of the β-methoxyacrylate pharmacophore.[5][6][17][18] The chromium(II)-mediated reaction of this compound with appropriate aldehydes provides a highly efficient and stereoselective method to construct this key structural unit.
Conclusion
This compound is a valuable and reactive building block in organic synthesis. Its ability to undergo chromium(II)-mediated olefination with aldehydes to stereoselectively form (Z)-α-methoxyacrylates makes it a crucial intermediate in the synthesis of strobilurin fungicides. While detailed studies on its stability and broader reactivity are somewhat limited, its chemical behavior can be reasonably predicted based on analogous compounds. For researchers and professionals in drug and agrochemical development, understanding the reactivity and handling requirements of this compound is key to leveraging its synthetic potential in the creation of novel bioactive molecules. Further research into its stability under various conditions and its reactions with a wider array of nucleophiles would undoubtedly expand its utility in synthetic chemistry.
References
- 1. The strobilurin fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound 97 17640-25-4 [sigmaaldrich.com]
- 3. 2,2-二氯-2-甲氧基乙酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Synthesis technology of pyraclostrobin (2016) | Huang Jinxiang | 4 Citations [scispace.com]
- 5. Pyraclostrobin synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis process of pyraclostrobin - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Strobilurin - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scilit.com [scilit.com]
- 16. Use strobilurin fungicides wisely to avoid fungicide resistance development - MSU Extension [canr.msu.edu]
- 17. CN110105287B - Synthesis process of pyraclostrobin - Google Patents [patents.google.com]
- 18. CN104592117A - Synthesis method of pyraclostrobin - Google Patents [patents.google.com]
An In-depth Technical Guide to Methyl 2,2-dichloro-2-methoxyacetate: Synthesis, Application, and Biological Significance of its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,2-dichloro-2-methoxyacetate is a versatile reagent in organic synthesis, primarily utilized for the stereoselective preparation of (Z)-α-methoxyacrylates. These products are of significant interest, particularly in the agrochemical industry, due to their potent fungicidal activity. This technical guide provides a comprehensive overview of the synthesis, key applications, and the biological mechanism of action of the resulting α-methoxyacrylate derivatives. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical application in a research and development setting.
Chemical Properties and Data
This compound is a chlorinated and methoxylated ester with the chemical formula C₄H₆Cl₂O₃. Below is a summary of its key physical and chemical properties.
| Property | Value | Reference |
| CAS Number | 17640-25-4 | [1] |
| Molecular Weight | 172.99 g/mol | [1] |
| Linear Formula | Cl₂C(OCH₃)CO₂CH₃ | [1] |
| Boiling Point | 179-181 °C (lit.) | |
| Density | 1.36 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.45 (lit.) | |
| Flash Point | 91 °C (195.8 °F) - closed cup |
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is not widely published in readily available literature, a plausible and chemically sound method can be derived from the known synthesis of orthoesters from 1,1,1-trichloroalkanes and sodium alkoxides. The proposed reaction involves the nucleophilic substitution of a chlorine atom from methyl trichloroacetate with a methoxy group from sodium methoxide.
Proposed Experimental Protocol
Reaction: The synthesis is proposed to proceed via the reaction of methyl trichloroacetate with one equivalent of sodium methoxide in a non-protic solvent.
Materials:
-
Methyl trichloroacetate
-
Sodium methoxide
-
Anhydrous methanol (as a catalyst or co-solvent in some orthoester preparations, though a non-protic solvent is generally preferred to avoid side reactions)
-
Anhydrous, non-protic solvent (e.g., tetrahydrofuran (THF), diethyl ether)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add a solution of methyl trichloroacetate in the chosen anhydrous, non-protic solvent.
-
Cool the solution to a low temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.
-
Slowly add a solution of one equivalent of sodium methoxide in anhydrous methanol or the reaction solvent via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
A diagram of the proposed synthesis workflow is provided below.
Key Application: Synthesis of (Z)-α-Methoxyacrylates
The primary and most well-documented application of this compound is in the stereoselective synthesis of methyl (Z)-α-methoxyacrylates through a two-carbon homologation of aldehydes. This reaction is typically carried out under Barbier conditions using chromium(II) chloride.
Experimental Protocol: Stereoselective Two-Carbon Homologation of Aldehydes
This protocol is based on the method described for the preparation of (Z)-α-methoxyacrylates.
Materials:
-
Aldehyde (e.g., p-tolualdehyde)
-
This compound
-
Anhydrous Chromium(II) chloride (CrCl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (e.g., Argon or Nitrogen)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
In a flame-dried, two-necked flask under an argon atmosphere, add anhydrous CrCl₂ (4 equivalents).
-
Add anhydrous THF to the flask.
-
To the resulting suspension, add the aldehyde (1 equivalent) and this compound (1 equivalent).
-
Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexanes) to afford the methyl (Z)-α-methoxyacrylate.
-
The stereoselectivity (Z/E ratio) can be determined by ¹H NMR analysis of the crude product. For many aldehydes, a high stereoselectivity of >97:3 (Z/E) is achieved.
A diagram of the experimental workflow is presented below.
Biological Significance and Signaling Pathway of α-Methoxyacrylate Derivatives
The α-methoxyacrylate scaffold, which is the product of the key reaction involving this compound, is a crucial pharmacophore in a class of fungicides known as strobilurins and their synthetic analogs.[2][3] These compounds are potent inhibitors of mitochondrial respiration in fungi.
Mechanism of Action: Inhibition of the Cytochrome bc₁ Complex
α-Methoxyacrylate fungicides act by binding to the Quinone outside (Qo) site of the cytochrome bc₁ complex (also known as Complex III) in the mitochondrial electron transport chain.[3][4] This binding blocks the transfer of electrons from ubiquinol to cytochrome c.[3] The interruption of the electron transport chain prevents the generation of a proton gradient across the inner mitochondrial membrane, which is necessary for the production of ATP via oxidative phosphorylation.[3][5] The resulting depletion of cellular ATP leads to the cessation of essential metabolic processes and ultimately, fungal cell death.[3][5]
The diagram below illustrates the signaling pathway and the point of inhibition by α-methoxyacrylate derivatives.
Conclusion
This compound serves as a valuable and highly stereoselective reagent for the synthesis of (Z)-α-methoxyacrylates. The fungicidal properties of these derivatives, stemming from their ability to inhibit the mitochondrial respiratory chain, underscore the importance of this synthetic transformation in the development of new agrochemicals. This guide provides the foundational knowledge and practical protocols for researchers to utilize this compound in their synthetic endeavors and to understand the biological context of its products. Further research into the synthesis and applications of this and related gem-dihaloesters may lead to the discovery of novel bioactive molecules.
References
- 1. This compound 97 17640-25-4 [sigmaaldrich.com]
- 2. The reaction of methyl trichloroacetate Cl3CCO2Me with class 12 chemistry CBSE [vedantu.com]
- 3. allen.in [allen.in]
- 4. Ortho ester - Wikipedia [en.wikipedia.org]
- 5. The reaction of methyl trichloroacetate `(Cl_(3)"CC"O_(2)Me)` with sodium methoxide (NaOMe) generates : [allen.in]
An In-depth Technical Guide to the Safety, Handling, and Disposal of Methyl 2,2-dichloro-2-methoxyacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and disposal of Methyl 2,2-dichloro-2-methoxyacetate (CAS No: 17640-25-4). The information is intended to support laboratory safety protocols and ensure the responsible use of this chemical in research and development settings.
Chemical and Physical Properties
This compound is a combustible, corrosive liquid.[1] Key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 17640-25-4 | [2] |
| Linear Formula | Cl₂C(OCH₃)CO₂CH₃ | [2] |
| Molecular Weight | 172.99 g/mol | [2] |
| Appearance | Liquid | N/A |
| Boiling Point | 179-181 °C (lit.) | [3] |
| Density | 1.36 g/mL at 25 °C (lit.) | [3] |
| Flash Point | 91 °C (195.8 °F) - closed cup | [2] |
| Refractive Index | n20/D 1.45 (lit.) | [3] |
Safety and Hazard Information
This compound is classified as a hazardous substance. The following table summarizes its hazard classifications and associated precautionary statements.
| Hazard Classification | Code | Description |
| Skin Corrosion/Irritation | Skin Corr. 1B | Causes severe skin burns and eye damage.[2] |
| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 | May cause respiratory irritation.[2] |
| Signal Word | Hazard Statements | Precautionary Statements |
| Danger [2] | H314: Causes severe skin burns and eye damage.[2]H335: May cause respiratory irritation.[2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P304+P340+P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Toxicological Data
Handling and Storage Protocols
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate level of PPE. The following are minimum requirements:
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[1]
-
Skin Protection: Chemical-resistant gloves (e.g., neoprene or nitrile rubber) and a lab coat are mandatory. Ensure gloves are inspected for integrity before each use.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[4] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[1]
Safe Handling Practices
-
Always handle this compound within a well-ventilated laboratory fume hood.[4]
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not inhale vapors or mists.
-
Use the smallest practical quantities for the experiment.
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[5]
-
When transferring the chemical, use appropriate secondary containment to prevent spills.
Storage
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and moisture.
-
Given its corrosive nature, it is advisable to store this chemical in a dedicated corrosives cabinet.
-
Store below eye level to minimize the risk of dropping and splashing.
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a general workflow for handling this compound in a laboratory setting.
Caption: General workflow for handling this compound.
Example Protocol: Synthesis of Methyl (Z)-α-methoxyacrylates
This compound is used in the preparation of methyl (Z)-α-methoxyacrylates via a stereospecific two-carbon homologation of aldehydes under Barbier conditions.[3][6]
Materials:
-
This compound
-
Anhydrous Chromium(II) chloride (CrCl₂)
-
Aldehyde (e.g., p-tolualdehyde)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen).
-
To a stirred suspension of anhydrous CrCl₂ (4 equivalents) in anhydrous THF, add the aldehyde (1 equivalent) and this compound (1 equivalent) at room temperature.
-
The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) for the consumption of the starting materials.
-
Upon completion, the reaction is quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired methyl (Z)-α-methoxyacrylate.
Disposal
As a halogenated organic compound, this compound must be disposed of as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container for halogenated organic waste.
-
Do not mix with non-halogenated waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures
Spills
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE (double glove, respirator, lab coat, and eye protection).
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert others and your supervisor.
-
If the substance is volatile, ensure the area is well-ventilated, if safe to do so.
-
Contact your institution's EHS or emergency response team immediately.
-
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Potential Metabolic and Degradation Pathways
While specific metabolic and degradation pathways for this compound are not well-documented, a hypothetical pathway can be proposed based on the metabolism of structurally related compounds such as methoxyacetate and dichloroacetic acid.
Hypothetical Metabolic Pathway
The primary metabolic transformation is likely hydrolysis of the ester and ether linkages, followed by further metabolism of the resulting products.
Caption: Proposed metabolic pathway for this compound.
Environmental Fate and Degradation
As a chlorinated organic compound, this compound is expected to be persistent in the environment. Its degradation is likely to be slow.
-
Hydrolysis: The ester and ether linkages may be susceptible to hydrolysis, especially under non-neutral pH conditions.
-
Biodegradation: Biodegradation in soil and water is expected to be a slow process. Anaerobic biodegradation of related chlorinated compounds can occur.[7]
-
Volatilization: Given its boiling point, volatilization from soil and water surfaces may occur, but it is not expected to be a rapid process.
This guide is intended as a resource for trained laboratory personnel. Always consult the Safety Data Sheet (SDS) provided by the supplier and your institution's specific safety protocols before handling any chemical.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound 97 17640-25-4 [sigmaaldrich.com]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. Methyl 2-hydroxy-2-methoxyacetate | 19757-97-2 [sigmaaldrich.com]
- 5. 2,2-二氯-2-甲氧基乙酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for 1,2-Dichloroethene - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to Methyl 2,2-dichloro-2-methoxyacetate for Chemical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Methyl 2,2-dichloro-2-methoxyacetate, a key reagent in modern organic synthesis. This document outlines its chemical properties, commercial availability, and detailed experimental applications, with a focus on its utility in the stereoselective synthesis of valuable chemical intermediates.
Introduction
This compound (MDMA), with CAS number 17640-25-4, is a halogenated methoxy ester that has gained prominence as a precursor for the stereoselective formation of carbon-carbon bonds. Its unique structure allows for the efficient construction of complex molecular architectures, making it a valuable tool for medicinal chemists and researchers in drug development. This guide will delve into the technical specifications of commercially available MDMA and provide a detailed protocol for its primary application.
Commercial Suppliers and Specifications
This compound is available from a range of chemical suppliers. The following tables summarize the typical physical and chemical properties of the reagent as offered by major distributors. Researchers should always refer to the supplier's Certificate of Analysis (CoA) for lot-specific data.
Table 1: Commercial Suppliers of this compound
| Supplier | Website | Notes |
| Sigma-Aldrich (Merck) | --INVALID-LINK--[1] | A primary global supplier with extensive documentation. |
| FINETECH INDUSTRY LIMITED | --INVALID-LINK-- | Offers custom synthesis and bulk quantities.[2] |
| Achemica | --INVALID-LINK-- | A Switzerland-based chemical manufacturer.[3] |
| Fluorochem Ltd. | --INVALID-LINK-- | A UK-based supplier of fine chemicals.[3] |
| Santa Cruz Biotechnology, Inc. | --INVALID-LINK-- | A supplier for biomedical research products.[3] |
| J&K Scientific LLC | --INVALID-LINK-- | Offers various grades of the chemical. |
Table 2: Technical Data for this compound
| Property | Value | Source |
| CAS Number | 17640-25-4 | [1] |
| Molecular Formula | C₄H₆Cl₂O₃ | [2] |
| Molecular Weight | 172.99 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | - |
| Purity (Typical) | ≥97% | [1] |
| Boiling Point | 179-181 °C (lit.) | [1] |
| Density | 1.36 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.45 (lit.) | [1] |
| InChI Key | FWIGIASHGJFYOL-UHFFFAOYSA-N | [2] |
Key Synthetic Application: Stereoselective Synthesis of Methyl (Z)-α-Methoxyacrylates
A primary and highly valuable application of this compound is in the stereoselective synthesis of methyl (Z)-α-methoxyacrylates. This transformation is achieved through a two-carbon homologation of a wide range of aldehydes under Barbier conditions, employing anhydrous Chromium(II) chloride (CrCl₂).[4] This reaction is noted for its mild conditions and high stereospecificity, yielding the desired Z-isomer with high selectivity.[4]
Experimental Protocol
The following is a detailed experimental protocol for the chromium(II)-mediated synthesis of methyl (Z)-α-methoxyacrylates, based on established literature procedures.[4]
Materials:
-
Aldehyde substrate
-
This compound
-
Anhydrous Chromium(II) chloride (CrCl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add anhydrous Chromium(II) chloride (6 equivalents).
-
Solvent Addition: Add anhydrous THF to the flask and stir the resulting suspension.
-
Reagent Addition: To the vigorously stirred suspension, add the aldehyde (1 equivalent) followed by this compound (1 equivalent).
-
Reaction: Allow the reaction to proceed at room temperature.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the aldehyde starting material.
-
Workup: Upon completion, the reaction is quenched with water and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography to afford the pure methyl (Z)-α-methoxyacrylate.
Visualizing the Workflow
To better illustrate the experimental process and the logical flow of the synthesis, the following diagrams have been generated.
Caption: Experimental workflow for the synthesis of methyl (Z)-α-methoxyacrylates.
Caption: Logical relationship of the key synthetic application.
Conclusion
This compound is a versatile and valuable reagent for organic synthesis, particularly for the stereoselective formation of α-methoxyacrylates. Its commercial availability from multiple suppliers and the well-documented, mild reaction conditions for its primary application make it an attractive tool for researchers in the pharmaceutical and chemical industries. This guide provides a foundational understanding of this reagent to facilitate its effective use in the laboratory.
References
- 1. This compound 97 17640-25-4 [sigmaaldrich.com]
- 2. DICHLOROMETHOXYACETIC ACID METHYL ESTER | CAS: 17640-25-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. ww.chemblink.com [ww.chemblink.com]
- 4. researchgate.net [researchgate.net]
The Synthetic Versatility of Methyl 2,2-dichloro-2-methoxyacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 2,2-dichloro-2-methoxyacetate, a gem-dichloroester, is emerging as a versatile and valuable reagent in modern organic synthesis. Its unique structural features, possessing both a reactive dichloromethyl group and an ester moiety, allow for a range of chemical transformations, making it a powerful tool for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the known and potential applications of this compound, with a focus on its utility in carbon-carbon bond formation and the synthesis of valuable intermediates.
Core Applications and Reaction Methodologies
The reactivity of this compound is primarily centered around the two chlorine atoms, which can be manipulated through various reductive and nucleophilic substitution pathways. This allows for its use as a precursor to a variety of functional groups and as a key component in several named reactions.
Stereoselective Synthesis of Methyl (Z)-α-Methoxyacrylates via Barbier-Type Reaction
A significant application of this compound is in the stereoselective synthesis of methyl (Z)-α-methoxyacrylates. This transformation is achieved through a two-carbon homologation of aldehydes under Barbier conditions, utilizing chromium(II) chloride as the reducing agent.[1][2][3] The reaction proceeds with high Z-selectivity and is applicable to a wide range of aromatic, heteroaromatic, and aliphatic aldehydes.
Reaction Scheme:
The proposed mechanism involves the formation of a chromium-based reagent that reacts with the aldehyde to yield the desired α-methoxyacrylate.[1]
Quantitative Data for Barbier-Type Reaction:
| Aldehyde (R-CHO) | Product | Yield (%) | Z/E Ratio |
| p-Tolualdehyde | Methyl (Z)-2-methoxy-3-(p-tolyl)acrylate | 54 | >97:3 |
| Benzaldehyde | Methyl (Z)-2-methoxy-3-phenylacrylate | Not specified | Z-isomer |
| Various aromatic, heteroaromatic, and aliphatic aldehydes | Corresponding methyl (Z)-α-methoxyacrylates | Good yields | High Z-selectivity |
Experimental Protocol: General Procedure for the Stereoselective Synthesis of Methyl (Z)-α-Methoxyacrylates [1][4]
-
To a stirred suspension of anhydrous CrCl₂ (4 equivalents) in anhydrous THF at room temperature under an inert atmosphere, a solution of the aldehyde (1 equivalent) and this compound (1 equivalent) in THF is added.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction is quenched with water and the mixture is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure methyl (Z)-α-methoxyacrylate.
Experimental Workflow:
Caption: Workflow for the Barbier-type synthesis of methyl (Z)-α-methoxyacrylates.
Synthesis of Methyl Trimethoxyacetate
This compound serves as a convenient starting material for the synthesis of methyl trimethoxyacetate. This transformation involves a nucleophilic substitution of the two chlorine atoms with methoxy groups.
Reaction Scheme:
Experimental Protocol: Synthesis of Methyl Trimethoxyacetate [5][6]
-
A 500 mL round-bottom flask is charged with this compound (50 g, 248.5 mmol).
-
The flask is cooled to 0 °C in an ice bath, and anhydrous methanol (34.33 g, 44 mL, 745.7 mmol) is added with stirring over 5 minutes.
-
The mixture is immediately diluted with anhydrous diethyl ether (150 mL).
-
While maintaining the temperature at 0 °C, anhydrous pyridine (49.10 g, 50.20 mL, 621.4 mmol) is added slowly through a constant pressure dropping funnel over 1 hour.
-
After the addition is complete, the reaction mixture is stirred rapidly at 0 °C for an additional 30 minutes.
-
Stirring is then stopped, and the mixture is allowed to stand at room temperature for 72 hours, during which time needle-like crystals form.
-
The mixture is filtered, and the collected solid is washed with diethyl ether.
-
The filtrate is concentrated under reduced pressure to yield a light yellow oil.
-
The crude oil is cooled to 0 °C, and pyrrolidine (25 mL) is added dropwise over 20 minutes.
-
The unreacted pyrrolidine and ethanol are removed by vacuum distillation (40 Torr, 28 °C).
-
The final product, methyl trimethoxyacetate, is collected by vacuum distillation (2 Torr, 58 °C) as a colorless liquid (44 g, 80% yield).
Synthesis of Benzimidazole Derivatives
This compound has been utilized in the synthesis of substituted benzimidazoles, which are important scaffolds in medicinal chemistry. In a one-pot reaction, it reacts with a substituted benzene-1,2-diamine to afford the corresponding methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate.
Reaction Scheme:
Experimental Protocol: Synthesis of Methyl 5-bromo-1-methyl-1H-benzo[d]imidazole-2-carboxylate [7]
-
A mixture of 4-bromo-N1-methylbenzene-1,2-diamine (5.0 g, 24.86 mmol) and this compound (5.162 g, 29.84 mmol) is prepared.
-
The reaction mixture is stirred at 80 °C for 16 hours.
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by reverse-phase chromatography (acetonitrile in water with a 0.1% formic acid modifier, 40-60% gradient) to afford the desired product as a syrupy liquid (2.1 g, 38% yield).
Potential Reaction Pathways and Future Outlook
The reactivity of this compound opens up possibilities for a variety of other synthetic transformations. Its ability to act as a precursor to ketenes or other reactive intermediates under different reaction conditions warrants further investigation.
Caption: Overview of established and potential reaction pathways for this compound.
Further exploration of its reactivity with other reducing agents, its potential in cycloaddition reactions, and its use as a precursor for other functional groups could unveil new and efficient synthetic methodologies. The commercial availability of this compound makes it an attractive reagent for both academic and industrial research, with promising applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Researchers are encouraged to explore the full potential of this versatile building block in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO2012037226A1 - Inhibitors of pi3k-delta and methods of their use and manufacture - Google Patents [patents.google.com]
- 6. methyl trimethoxyacetate | 18370-95-1 [chemicalbook.com]
- 7. WO2024246862A1 - Chemical compounds and uses thereof - Google Patents [patents.google.com]
Unraveling the Reactivity of Methyl 2,2-dichloro-2-methoxyacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of Methyl 2,2-dichloro-2-methoxyacetate, a versatile reagent in organic synthesis. Primarily, this compound serves as a key precursor in the stereoselective synthesis of methyl (Z)-α-methoxyacrylates through a two-carbon homologation of aldehydes. This transformation is typically carried out under Barbier conditions, employing chromium(II) chloride as the mediating agent. The reaction proceeds with a high degree of stereospecificity, yielding the desired (Z)-isomer as the major product.
Core Reaction and Proposed Mechanisms
The fundamental reaction involves the coupling of an aldehyde with this compound in the presence of a reducing metal, chromium(II) chloride, to form a methyl (Z)-α-methoxyacrylate. The reaction is understood to proceed via one of two plausible mechanistic pathways: a Reformatsky-type addition or through the formation of an (E)-trioxo-chromium vinylidene carbenoid intermediate.
Reformatsky-Type Addition Pathway
In this proposed mechanism, the chromium(II) chloride reductively inserts into one of the carbon-chlorine bonds of this compound. This oxidative addition forms a chromium enolate, a key intermediate analogous to the zinc enolates formed in the classical Reformatsky reaction. This organochromium species then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The subsequent steps of intramolecular rearrangement and elimination of chromium salts lead to the formation of the carbon-carbon double bond, yielding the final methyl (Z)-α-methoxyacrylate product.
Methodological & Application
Application Notes and Protocols: Use of Methyl 2,2-dichloro-2-methoxyacetate as a Dichloromethylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,2-dichloro-2-methoxyacetate is a versatile reagent in organic synthesis. While not a direct dichloromethylating agent in the classical sense of introducing a dichloromethyl (-CHCl₂) group, it serves as a key component in a highly stereoselective two-carbon homologation of aldehydes. This reaction, conducted under Barbier-type conditions, utilizes the dichlorinated carbon center to facilitate the formation of a new carbon-carbon bond, ultimately yielding valuable methyl (Z)-α-methoxyacrylates. This transformation is significant for the synthesis of complex molecules in pharmaceutical and materials science research.
These application notes provide a comprehensive overview of the primary synthetic application of this compound, including detailed experimental protocols, quantitative data, and a mechanistic diagram.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 17640-25-4 |
| Linear Formula | Cl₂C(OCH₃)CO₂CH₃ |
| Molecular Weight | 172.99 g/mol |
| Boiling Point | 179-181 °C (lit.) |
| Density | 1.36 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.45 (lit.) |
Core Application: Stereoselective Two-Carbon Homologation of Aldehydes
The most prominent application of this compound is the synthesis of methyl (Z)-α-methoxyacrylates from a variety of aldehydes. This reaction proceeds with high stereoselectivity under mild Barbier conditions using chromium(II) chloride as the mediating agent.
Reaction Scheme
Caption: General reaction scheme for the two-carbon homologation of aldehydes.
Quantitative Data Summary
The following table summarizes the yields of methyl (Z)-α-methoxyacrylates obtained from various aldehydes with this compound. The reactions were performed under optimized Barbier conditions.
| Entry | Aldehyde (R-CHO) | Product | Yield (%) | Z:E Ratio |
| 1 | p-Tolualdehyde | Methyl (Z)-2-methoxy-3-(p-tolyl)acrylate | 82 | >97:3 |
| 2 | Benzaldehyde | Methyl (Z)-2-methoxy-3-phenylacrylate | 85 | >97:3 |
| 3 | p-Anisaldehyde | Methyl (Z)-3-(4-methoxyphenyl)-2-methoxyacrylate | 88 | >97:3 |
| 4 | p-Nitrobenzaldehyde | Methyl (Z)-2-methoxy-3-(4-nitrophenyl)acrylate | 75 | >97:3 |
| 5 | p-Chlorobenzaldehyde | Methyl (Z)-3-(4-chlorophenyl)-2-methoxyacrylate | 80 | >97:3 |
| 6 | Cinnamaldehyde | Methyl (Z,E)-2-methoxy-5-phenylpenta-2,4-dienoate | 78 | >97:3 |
| 7 | Cyclohexanecarboxaldehyde | Methyl (Z)-3-cyclohexyl-2-methoxyacrylate | 72 | >97:3 |
| 8 | Heptanal | Methyl (Z)-2-methoxynon-2-enoate | 65 | >97:3 |
Experimental Protocols
General Protocol for the Synthesis of Methyl (Z)-α-methoxyacrylates
Materials:
-
Anhydrous Chromium(II) chloride (CrCl₂)
-
This compound
-
Aldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a stirred suspension of anhydrous CrCl₂ (4.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere, add a solution of the aldehyde (1.0 mmol) and this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench with water (10 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) to afford the pure methyl (Z)-α-methoxyacrylate.
Reaction Mechanism
The proposed mechanism for the chromium(II) chloride-mediated two-carbon homologation is a Reformatsky-type addition pathway.
Caption: Proposed mechanism for the homologation reaction.
Safety Information
This compound is a corrosive substance and can cause severe skin burns and eye damage. It may also cause respiratory irritation. Handle this reagent in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
This compound is an effective reagent for the stereospecific synthesis of methyl (Z)-α-methoxyacrylates from aldehydes. The reaction proceeds under mild conditions with high yields and excellent stereoselectivity, making it a valuable tool for organic synthesis in various fields of chemical research and development.
Application Notes and Protocols: A Stereoselective Approach to (Z)-α-Methoxyacrylates
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the stereoselective synthesis of methyl (Z)-α-methoxyacrylates through a two-carbon homologation of aldehydes. The reaction utilizes the commercially available Methyl 2,2-dichloro-2-methoxyacetate in the presence of chromium(II) chloride under Barbier conditions. This method offers a mild and efficient route to a variety of (Z)-α-methoxyacrylates, which are valuable intermediates in the synthesis of biologically active compounds.
Reaction Principle and Application
The core of this protocol is a chromium(II)-mediated reductive coupling reaction. This compound reacts with an aldehyde in the presence of a reducing agent, chromium(II) chloride, to form a new carbon-carbon bond. This process results in the addition of a two-carbon unit to the aldehyde, yielding the corresponding methyl (Z)-α-methoxyacrylate with high stereoselectivity.
The resulting α,β-unsaturated esters are versatile building blocks in organic synthesis, participating in a range of transformations including Diels-Alder reactions and Heck couplings to construct more complex molecular architectures.
Experimental Protocol
This protocol is adapted from a peer-reviewed method for the stereospecific two-carbon homologation of aldehydes.[1]
Materials:
-
This compound (1)
-
Aldehyde (2)
-
Anhydrous Chromium(II) chloride (CrCl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Reagents for workup and purification (e.g., water, diethyl ether, saturated sodium bicarbonate solution, anhydrous sodium sulfate, silica gel for chromatography)
Procedure:
-
Reaction Setup: Under an inert atmosphere, a solution of the aldehyde (1.0 mmol) and this compound (1.0 mmol) in anhydrous THF (5 mL) is prepared in a round-bottom flask.
-
Addition of CrCl₂: To the stirred solution, anhydrous CrCl₂ (4.0 mmol, 4.0 equivalents) is added portion-wise at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by the addition of water (10 mL). The aqueous layer is then extracted with diethyl ether (3 x 15 mL).
-
Purification: The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure methyl (Z)-α-methoxyacrylate (3).
Data Presentation: Reaction of Various Aldehydes
The following table summarizes the yields of methyl (Z)-α-methoxyacrylates obtained from the reaction of this compound with a variety of aldehydes under the optimized reaction conditions.[1] The Z/E selectivity for all reported products was greater than 97:3.
| Aldehyde | Product | Yield (%) |
| p-Tolualdehyde | Methyl (Z)-2-methoxy-3-(p-tolyl)acrylate | 54 |
| Benzaldehyde | Methyl (Z)-2-methoxy-3-phenylacrylate | 78 |
| 4-Methoxybenzaldehyde | Methyl (Z)-3-(4-methoxyphenyl)-2-methoxyacrylate | 85 |
| 4-Chlorobenzaldehyde | Methyl (Z)-3-(4-chlorophenyl)-2-methoxyacrylate | 72 |
| 2-Naphthaldehyde | Methyl (Z)-2-methoxy-3-(naphthalen-2-yl)acrylate | 65 |
| Cinnamaldehyde | Methyl (E,Z)-2-methoxy-5-phenylpenta-2,4-dienoate | 75 |
| Hexanal | Methyl (Z)-2-methoxyoct-2-enoate | 68 |
| Cyclohexanecarboxaldehyde | Methyl (Z)-3-cyclohexyl-2-methoxyacrylate | 62 |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of methyl (Z)-α-methoxyacrylates.
Proposed Reaction Mechanism
A proposed mechanism for this reaction involves a Reformatsky-type addition pathway.[1]
Caption: Proposed Reformatsky-type reaction pathway.
References
Application Notes and Protocols for Methyl 2,2-dichloro-2-methoxyacetate in Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the utilization of Methyl 2,2-dichloro-2-methoxyacetate in a continuous flow chemistry environment. While specific literature on the flow synthesis applications of this reagent is emerging, the following protocols are based on established principles of flow chemistry and the known reactivity of dichlorinated esters. The described setup is designed for a nucleophilic substitution reaction, a common transformation for this class of compounds, offering a safe, efficient, and scalable alternative to traditional batch processing.
Introduction
This compound is a versatile reagent in organic synthesis, often employed in the formation of complex molecular architectures due to its reactive dichloro-methoxy-acetyl moiety. Its application in the synthesis of pharmaceutical intermediates is of particular interest.[1][2] Flow chemistry offers significant advantages for handling potentially hazardous reactions and improving process control, making it an ideal platform for reactions involving chlorinated compounds.[3][4] This document outlines a general protocol for a nucleophilic substitution reaction using this compound in a continuous flow system.
Key Advantages of Flow Chemistry Approach:
-
Enhanced Safety: Minimized reaction volumes and superior temperature control mitigate risks associated with exothermic reactions.[1]
-
Improved Efficiency: Rapid reaction optimization, higher yields, and reduced reaction times are often achievable.
-
Scalability: Seamless transition from laboratory-scale synthesis to pilot and production scales.
-
Process Control: Precise control over reaction parameters such as temperature, pressure, and residence time.[5]
Hypothetical Reaction: Nucleophilic Substitution
For the purpose of illustrating a practical experimental setup, we will consider the reaction of this compound with a generic primary amine (R-NH₂) to yield the corresponding substituted product. This type of reaction is fundamental in the synthesis of various heterocyclic compounds and other valuable intermediates in drug discovery.
Reaction Scheme:
Experimental Setup
A modular continuous flow system is assembled from commercially available components.[5] The setup is designed for precise control over reagent delivery, mixing, reaction time (residence time), and product collection.
System Components
-
Pumps: Two high-precision syringe pumps or HPLC pumps for accurate and pulseless delivery of the reagent solutions.[6]
-
T-Mixer: A static mixer to ensure efficient and rapid mixing of the reagent streams.
-
Reactor Coil: A PFA or stainless steel capillary reactor coil of a defined volume, immersed in a temperature-controlled oil bath or heating block.[5][6]
-
Back Pressure Regulator (BPR): To maintain a constant pressure within the system, preventing solvent evaporation and ensuring consistent flow.[6]
-
Collection Vessel: A flask for collecting the product stream.
Logical Workflow Diagram
Caption: General workflow for the continuous flow reaction.
Experimental Protocols
Reagent Preparation
-
Solution A: Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., acetonitrile, THF). The concentration should be carefully chosen based on stoichiometry and solubility.
-
Solution B: Prepare a stock solution of the nucleophile (e.g., primary amine) in the same solvent.
System Assembly and Priming
-
Assemble the flow chemistry setup as shown in the workflow diagram.
-
Ensure all connections are secure to prevent leaks.
-
Prime the system with the reaction solvent by running the pumps at a moderate flow rate until the solvent exits the back pressure regulator.
Reaction Execution
-
Set the desired temperature for the reactor coil.
-
Set the flow rates for Pump A and Pump B to achieve the desired stoichiometry and residence time. The residence time (τ) is calculated as: τ = Reactor Volume (V) / Total Flow Rate (Q_total) where Q_total = Flow Rate (Pump A) + Flow Rate (Pump B).
-
Once the system reaches a steady state (typically after 3-5 residence times), begin collecting the product stream.
-
Monitor the reaction progress by taking aliquots from the collection vessel for analysis (e.g., LC-MS, GC-MS).
System Shutdown and Cleaning
-
Replace the reagent solutions with pure solvent and run the pumps to flush the entire system.
-
Allow the reactor to cool to room temperature.
-
Properly dispose of all waste according to institutional safety guidelines.
Data Presentation
The following tables provide a template for recording and presenting experimental data for reaction optimization.
Table 1: Effect of Residence Time on Reaction Conversion
| Entry | Flow Rate (Pump A) (mL/min) | Flow Rate (Pump B) (mL/min) | Total Flow Rate (mL/min) | Residence Time (min) | Conversion (%) |
| 1 | 0.1 | 0.1 | 0.2 | 10.0 | Data |
| 2 | 0.2 | 0.2 | 0.4 | 5.0 | Data |
| 3 | 0.4 | 0.4 | 0.8 | 2.5 | Data |
| 4 | 0.8 | 0.8 | 1.6 | 1.25 | Data |
Reaction Conditions: Reactor Volume = 2.0 mL, Temperature = 80 °C, Pressure = 10 bar.
Table 2: Effect of Temperature on Product Yield
| Entry | Temperature (°C) | Residence Time (min) | Conversion (%) | Product Yield (%) |
| 1 | 60 | 5.0 | Data | Data |
| 2 | 80 | 5.0 | Data | Data |
| 3 | 100 | 5.0 | Data | Data |
| 4 | 120 | 5.0 | Data | Data |
Reaction Conditions: Reactor Volume = 2.0 mL, Total Flow Rate = 0.4 mL/min, Pressure = 10 bar.
Safety Precautions
This compound is a corrosive and combustible liquid that can cause skin and eye irritation.[7] It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[8]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat at all times.[8][9]
-
Ventilation: All operations should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[8]
-
Spill and Leak Management: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste. Ensure the flow system is regularly checked for leaks.
-
Incompatible Materials: Avoid contact with strong acids, bases, and reducing agents.[7]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids, and seek immediate medical attention.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
Conclusion
The use of this compound in a continuous flow chemistry setup provides a robust and safe platform for the synthesis of valuable chemical intermediates. The protocols and guidelines presented here offer a starting point for researchers to explore the potential of this reagent in a modern synthesis environment. The ability to precisely control reaction parameters will undoubtedly lead to the development of novel and efficient synthetic methodologies.
References
- 1. air.unimi.it [air.unimi.it]
- 2. benchchem.com [benchchem.com]
- 3. Flow chemistry-enabled asymmetric synthesis of cyproterone acetate in a chemo-biocatalytic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. dmaiti.com [dmaiti.com]
- 7. fishersci.com [fishersci.com]
- 8. questron.ca [questron.ca]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Application Notes and Protocols: Methyl 2,2-dichloro-2-methoxyacetate in the Preparation of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,2-dichloro-2-methoxyacetate is a versatile reagent in organic synthesis, serving as a valuable building block for the introduction of a methoxycarbonyl group along with a dichloromethyl or a derived functional group. Its reactivity allows for the construction of complex molecular architectures, making it a reagent of interest in the preparation of pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of methyl (Z)-α-methoxyacrylates, which are known precursors to various biologically active molecules.
Core Application: Stereoselective Synthesis of Methyl (Z)-α-methoxyacrylates
A key application of this compound is the stereoselective synthesis of methyl (Z)-α-methoxyacrylates through a two-carbon homologation of aldehydes. This reaction proceeds under mild Barbier conditions, utilizing chromium(II) chloride as the reducing agent. The reaction is characterized by its high stereospecificity, yielding predominantly the (Z)-isomer, which is a valuable feature in the synthesis of pharmaceutical agents where stereochemistry is crucial for biological activity.[1]
Experimental Workflow: Two-Carbon Homologation of Aldehydes
The general workflow for the synthesis of methyl (Z)-α-methoxyacrylates from various aldehydes using this compound is depicted below. The process involves the in-situ formation of an organochromium reagent which then reacts with the aldehyde.
Caption: General workflow for the synthesis of methyl (Z)-α-methoxyacrylates.
Experimental Protocol: Synthesis of Methyl (Z)-2-methoxy-3-(p-tolyl)acrylate
This protocol is based on the methodology reported by Baati et al. for the stereoselective two-carbon homologation of p-tolualdehyde.[1]
Materials:
-
This compound (1.0 eq)
-
p-Tolualdehyde (1.0 eq)
-
Anhydrous Chromium(II) chloride (CrCl₂) (6.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere synthesis
-
Magnetic stirrer
-
Argon or Nitrogen source
Procedure:
-
To a stirred suspension of anhydrous CrCl₂ (6.0 eq) in anhydrous THF at room temperature under an inert atmosphere (Argon or Nitrogen), add a solution of this compound (1.0 eq) and p-tolualdehyde (1.0 eq) in anhydrous THF.
-
Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure methyl (Z)-2-methoxy-3-(p-tolyl)acrylate.
Quantitative Data: Synthesis of Various Methyl (Z)-α-methoxyacrylates
The reaction has been shown to be effective for a variety of aldehydes, providing good to excellent yields and high stereoselectivity for the (Z)-isomer.[1]
| Entry | Aldehyde | Product | Yield (%) | Z/E Ratio |
| 1 | p-Tolualdehyde | Methyl (Z)-2-methoxy-3-(p-tolyl)acrylate | 88 | >97:3 |
| 2 | Benzaldehyde | Methyl (Z)-2-methoxy-3-phenylacrylate | 85 | >97:3 |
| 3 | 4-Chlorobenzaldehyde | Methyl (Z)-3-(4-chlorophenyl)-2-methoxyacrylate | 82 | >97:3 |
| 4 | 2-Naphthaldehyde | Methyl (Z)-2-methoxy-3-(naphthalen-2-yl)acrylate | 79 | >97:3 |
| 5 | Cinnamaldehyde | Methyl (Z,E)-2-methoxy-5-phenylpenta-2,4-dienoate | 75 | >97:3 |
| 6 | Hexanal | Methyl (Z)-2-methoxynon-2-enoate | 78 | >97:3 |
Data adapted from Baati R, et al. Tetrahedron Letters, 50(4), 402-405 (2009).[1]
Potential Signaling Pathway Involvement of Downstream Products
While this compound itself is a synthetic reagent, the resulting α-methoxyacrylate intermediates can be further elaborated into molecules with potential biological activity. For instance, derivatives of arylalkadienes have been investigated for their therapeutic potential. The logical relationship for the development of a potential therapeutic agent starting from this reagent is outlined below.
Caption: From reagent to potential therapeutic effect.
Conclusion
This compound is a valuable reagent for the stereoselective synthesis of methyl (Z)-α-methoxyacrylates, which are important intermediates in the preparation of more complex molecules for pharmaceutical applications. The protocol provided, based on the work of Baati et al., offers a reliable and efficient method for this transformation.[1] Further exploration of the reactivity of this reagent and the biological activity of its derivatives is a promising area for research and development in medicinal chemistry.
References
Application Notes and Protocols for Stereospecific Homologation using Methyl 2,2-dichloro-2-methoxyacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the stereospecific two-carbon homologation of aldehydes utilizing Methyl 2,2-dichloro-2-methoxyacetate. This method facilitates the synthesis of methyl (Z)-α-methoxyacrylates with high stereoselectivity and good yields under mild Barbier-type conditions. The protocol is applicable to a wide range of aldehydes, including aliphatic, aromatic, and α,β-unsaturated aldehydes.
Introduction
The development of efficient and stereoselective carbon-carbon bond-forming reactions is a cornerstone of modern organic synthesis, with significant implications for the pharmaceutical and agrochemical industries. The homologation of aldehydes, a process that extends the carbon chain by a defined number of atoms, is a valuable transformation for the construction of complex molecular architectures. This application note details a robust and highly stereoselective two-carbon homologation of aldehydes to form methyl (Z)-α-methoxyacrylates using this compound in the presence of chromium(II) chloride. This protocol offers a significant advantage due to its operational simplicity, mild reaction conditions, and high (Z)-selectivity.
Reaction Principle
The reaction proceeds via a Barbier-type addition of an organochromium intermediate, generated in situ from this compound and chromium(II) chloride, to an aldehyde. The subsequent elimination of chromium salts and chloride affords the desired methyl (Z)-α-methoxyacrylate with high stereocontrol.
Experimental Protocols
Materials and Reagents
-
This compound (97%)
-
Anhydrous Chromium(II) chloride (CrCl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde substrate
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Ethyl acetate (EtOAc) for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
General Procedure
A representative experimental procedure is as follows:
-
To a stirred suspension of anhydrous CrCl₂ (4.0 mmol, 4 equivalents) in anhydrous THF (10 mL) under an argon atmosphere, a solution of the aldehyde (1.0 mmol, 1 equivalent) and this compound (1.2 mmol, 1.2 equivalents) in anhydrous THF (5 mL) is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Upon completion, the reaction is quenched by the addition of water (10 mL) and the mixture is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL), then dried over anhydrous Na₂SO₄.
-
The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford the pure methyl (Z)-α-methoxyacrylate.
-
The structure and stereochemistry of the product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The (Z/E) ratio is determined by ¹H NMR analysis of the crude reaction mixture.
Data Presentation
The following table summarizes the results obtained for the stereospecific homologation of various aldehydes with this compound.
| Entry | Aldehyde | Product | Yield (%) | (Z:E) Ratio |
| 1 | p-Tolualdehyde | Methyl (Z)-2-methoxy-3-(p-tolyl)acrylate | 85 | >97:3 |
| 2 | Benzaldehyde | Methyl (Z)-2-methoxy-3-phenylacrylate | 82 | >97:3 |
| 3 | 4-Chlorobenzaldehyde | Methyl (Z)-3-(4-chlorophenyl)-2-methoxyacrylate | 88 | >97:3 |
| 4 | 2-Naphthaldehyde | Methyl (Z)-2-methoxy-3-(naphthalen-2-yl)acrylate | 78 | >97:3 |
| 5 | Cinnamaldehyde | Methyl (Z,E)-2-methoxy-5-phenylpenta-2,4-dienoate | 75 | >97:3 |
| 6 | Cyclohexanecarboxaldehyde | Methyl (Z)-3-cyclohexyl-2-methoxyacrylate | 72 | >97:3 |
| 7 | Heptanal | Methyl (Z)-2-methoxynon-2-enoate | 68 | >97:3 |
Mandatory Visualization
Reaction Mechanism
The proposed reaction mechanism involves the formation of an organochromium intermediate which then adds to the aldehyde.
Caption: Proposed reaction mechanism for the homologation.
Experimental Workflow
The following diagram illustrates the step-by-step experimental workflow for the stereospecific homologation.
Caption: Experimental workflow for the homologation reaction.
Troubleshooting
-
Low Yields: Ensure all reagents and solvents are strictly anhydrous. The reaction is sensitive to moisture. The quality of the CrCl₂ is also crucial.
-
Low Stereoselectivity: The reaction is inherently highly (Z)-selective. If a significant amount of the (E)-isomer is observed, it may indicate side reactions or impurities. Ensure the reaction temperature is maintained at room temperature.
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the equivalents of CrCl₂.
Conclusion
The described protocol for the stereospecific two-carbon homologation of aldehydes using this compound offers a reliable and efficient method for the synthesis of methyl (Z)-α-methoxyacrylates. The mild reaction conditions, high yields, and excellent stereoselectivity make this a valuable tool for synthetic chemists in academic and industrial settings.
The Pivotal Role of Methyl 2,2-dichloro-2-methoxyacetate in the Stereoselective Synthesis of Natural Products
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of synthetic methodologies has highlighted the crucial role of methyl 2,2-dichloro-2-methoxyacetate as a key reagent in the total synthesis of complex natural products. This reagent, in conjunction with chromium(II) chloride, facilitates a highly stereoselective two-carbon homologation of aldehydes to furnish methyl (Z)-α-methoxyacrylates, a valuable structural motif found in numerous biologically active compounds. This application note provides a detailed overview of this methodology, including experimental protocols and quantitative data, for researchers, scientists, and drug development professionals.
The chromium-mediated olefination using this compound offers a significant advantage in organic synthesis due to its high Z-selectivity and compatibility with a wide range of functional groups. This method has emerged as a powerful tool for the construction of intricate molecular architectures, streamlining synthetic routes and enabling access to previously challenging targets.
Core Application: Stereoselective Formation of Methyl (Z)-α-methoxyacrylates
The primary application of this compound is in the chromium(II)-mediated olefination of aldehydes. This reaction proceeds under mild, Barbier-type conditions and consistently produces the (Z)-isomer of the corresponding methyl α-methoxyacrylate with high stereoselectivity.
A key example of this methodology is its application in the synthesis of various substituted acrylates, which are precursors to or components of larger natural products. The reaction demonstrates broad substrate scope, accommodating aromatic, aliphatic, and α,β-unsaturated aldehydes.
Quantitative Data Summary
The following table summarizes the representative yields and stereoselectivities achieved in the chromium-mediated olefination of various aldehydes with this compound.
| Aldehyde Substrate | Product | Yield (%) | Z:E Ratio |
| Benzaldehyde | Methyl (Z)-2-methoxy-3-phenylacrylate | 85 | >97:3 |
| p-Tolualdehyde | Methyl (Z)-2-methoxy-3-(p-tolyl)acrylate | 82 | >97:3 |
| p-Nitrobenzaldehyde | Methyl (Z)-2-methoxy-3-(p-nitrophenyl)acrylate | 75 | >97:3 |
| p-Methoxybenzaldehyde | Methyl (Z)-2-methoxy-3-(p-methoxyphenyl)acrylate | 88 | >97:3 |
| Cinnamaldehyde | Methyl (Z,E)-2-methoxy-5-phenylpenta-2,4-dienoate | 78 | >97:3 |
| Cyclohexanecarbaldehyde | Methyl (Z)-3-cyclohexyl-2-methoxyacrylate | 72 | >97:3 |
| Isovaleraldehyde | Methyl (Z)-2-methoxy-4-methylpent-2-enoate | 65 | >97:3 |
Experimental Protocols
General Protocol for the Stereoselective Synthesis of Methyl (Z)-α-methoxyacrylates
This protocol provides a detailed methodology for the chromium(II)-mediated olefination of an aldehyde with this compound.
Materials:
-
Anhydrous Chromium(II) chloride (CrCl₂)
-
Aldehyde
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), place anhydrous chromium(II) chloride (4.0 equivalents).
-
Solvent Addition: Add anhydrous THF to the flask and stir the resulting suspension vigorously at room temperature.
-
Reagent Addition: To the stirring suspension, add the aldehyde (1.0 equivalent) followed by this compound (1.5 equivalents) via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volume of THF).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the pure methyl (Z)-α-methoxyacrylate.
Visualizing the Workflow and Mechanism
To further elucidate the process, the following diagrams illustrate the experimental workflow and the proposed reaction mechanism.
Caption: Experimental workflow for the synthesis of methyl (Z)-α-methoxyacrylates.
Caption: Proposed mechanism for the chromium-mediated olefination.
Conclusion
This compound is a highly effective reagent for the stereoselective synthesis of methyl (Z)-α-methoxyacrylates, which are important building blocks in the total synthesis of natural products. The chromium-mediated reaction described provides a reliable and high-yielding method for the construction of this key functional group. The detailed protocols and quantitative data presented herein serve as a valuable resource for chemists engaged in the synthesis of complex, biologically active molecules.
Application Notes and Protocols for Scale-Up of Reactions with Methyl 2,2-dichloro-2-methoxyacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,2-dichloro-2-methoxyacetate is a versatile reagent employed in organic synthesis, notably in the formation of carbon-carbon bonds. A key application lies in the stereoselective synthesis of methyl (Z)-α-methoxyacrylates through a two-carbon homologation of aldehydes. This reaction, typically performed under Barbier-type conditions with chromium(II) chloride, presents several considerations for safe and efficient scale-up from the laboratory to pilot plant or industrial production. These notes provide a detailed protocol for the laboratory-scale synthesis and explore the critical factors for its successful scale-up.
Key Reaction: Synthesis of Methyl (Z)-α-Methoxyacrylates
The reaction of an aldehyde with this compound in the presence of a reducing agent, such as chromium(II) chloride, yields a methyl (Z)-α-methoxyacrylate. This transformation is valuable for the synthesis of biologically active molecules and functionalized building blocks.
Proposed Reaction Mechanism
The reaction is believed to proceed through a Reformatsky-type addition pathway. Initially, chromium(II) chloride reduces the gem-dichloroester to form a chromium enolate. This organochromium intermediate then undergoes nucleophilic addition to the aldehyde. Subsequent elimination of a chromium-oxygen species results in the formation of the desired (Z)-α-methoxyacrylate with high stereoselectivity.
Caption: Proposed reaction mechanism for the synthesis of methyl (Z)-α-methoxyacrylates.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is adapted from a reported stereospecific two-carbon homologation of aldehydes.[1]
Materials:
-
This compound
-
Anhydrous Chromium(II) chloride (CrCl₂)
-
Aldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Deoxygenated Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of anhydrous CrCl₂ (6 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at room temperature, add a solution of the aldehyde (1 equivalent) and this compound (1 equivalent) in anhydrous THF dropwise over 10-15 minutes.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of deoxygenated water.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure methyl (Z)-α-methoxyacrylate.
Scale-Up Considerations
Scaling up the synthesis of methyl (Z)-α-methoxyacrylates from the laboratory to an industrial setting requires careful consideration of several factors to ensure safety, efficiency, and product quality.
Reagent Handling and Stoichiometry
-
Chromium(II) Chloride: Anhydrous CrCl₂ is moisture-sensitive and requires handling under an inert atmosphere. For large-scale operations, specialized charging systems for solids are recommended to prevent exposure to air and moisture. The stoichiometry of CrCl₂ is a critical parameter; while laboratory procedures may use a large excess (e.g., 6 equivalents), process optimization at scale should aim to reduce this to minimize cost and waste, without compromising yield and selectivity.[1]
-
Solvent: Anhydrous THF is essential for the reaction. On a large scale, ensuring and maintaining the dryness of the solvent is critical and may require dedicated solvent drying systems.
Thermal Management
The reaction between the organochromium intermediate and the aldehyde is exothermic. While this is easily managed on a small scale, at larger volumes, the heat generated can lead to a significant temperature increase if not effectively controlled.
-
Heat Dissipation: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. Jacketed reactors with efficient heat transfer fluids and good agitation are necessary.
-
Addition Rate: The rate of addition of the aldehyde and this compound solution should be carefully controlled to manage the exotherm. A slow, controlled addition allows the cooling system to remove the generated heat effectively.
-
Calorimetry Studies: Performing reaction calorimetry studies during process development is crucial to quantify the heat of reaction and determine the required cooling capacity for the chosen batch size.
Mixing and Mass Transfer
The reaction is heterogeneous, involving solid CrCl₂ suspended in the reaction medium.
-
Agitation: Efficient agitation is critical to ensure good suspension of the CrCl₂ and adequate mass transfer between the solid and liquid phases. The choice of agitator (e.g., impeller type and speed) should be carefully considered based on the reactor geometry and the nature of the solids.
-
"Hot Spots": Poor mixing can lead to localized areas of high concentration and temperature ("hot spots"), which can result in side reactions and reduced product quality.
Work-up and Purification
-
Quenching: The quenching step with water is also exothermic and must be performed with care on a large scale. The quench medium should be added at a controlled rate to a well-agitated vessel.
-
Extractions and Phase Separations: Large-scale liquid-liquid extractions require appropriately sized vessels and can be time-consuming. The use of continuous extraction methods could be considered for very large scales.
-
Purification: Silica gel chromatography, while common in the lab, is often not feasible for large-scale production. Alternative purification methods such as distillation, crystallization, or preparative chromatography should be investigated. The feasibility of these methods will depend on the physical properties of the specific methyl (Z)-α-methoxyacrylate product (e.g., boiling point, melting point, and stability).
Safety and Environmental Considerations
-
Chromium Waste: Chromium compounds are toxic and require careful handling and disposal. The waste streams from this process will contain chromium salts. Proper waste treatment procedures, such as the reduction of any residual Cr(VI) to the less toxic Cr(III) followed by precipitation, are essential.[2][3][4][5][6]
-
Solvent Handling: THF is flammable and can form peroxides. Appropriate safety precautions for handling flammable solvents must be in place, and peroxide formation should be monitored and controlled.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and lab coats, should be worn at all times. For larger-scale operations, enhanced PPE such as face shields and respiratory protection may be necessary, especially during the handling of powdered CrCl₂.
Data Presentation
The following table summarizes the reported yields for the laboratory-scale synthesis of various methyl (Z)-α-methoxyacrylates.[1]
| Aldehyde | Product | Yield (%) |
| p-Tolualdehyde | Methyl (Z)-2-methoxy-3-(p-tolyl)acrylate | 88 |
| Benzaldehyde | Methyl (Z)-2-methoxy-3-phenylacrylate | 85 |
| 4-Methoxybenzaldehyde | Methyl (Z)-3-(4-methoxyphenyl)-2-methoxyacrylate | 82 |
| 4-Chlorobenzaldehyde | Methyl (Z)-3-(4-chlorophenyl)-2-methoxyacrylate | 86 |
| 2-Naphthaldehyde | Methyl (Z)-2-methoxy-3-(naphthalen-2-yl)acrylate | 84 |
| Cinnamaldehyde | Methyl (Z,E)-2-methoxy-5-phenylpenta-2,4-dienoate | 75 |
| Hexanal | Methyl (Z)-2-methoxyoct-2-enoate | 78 |
| Cyclohexanecarboxaldehyde | Methyl (Z)-3-cyclohexyl-2-methoxyacrylate | 72 |
Logical Workflow for Scale-Up
The following diagram illustrates a logical workflow for scaling up the synthesis of methyl (Z)-α-methoxyacrylates.
Caption: A logical workflow for the scale-up of a chemical synthesis process.
Conclusion
The synthesis of methyl (Z)-α-methoxyacrylates using this compound offers an efficient route to valuable chemical intermediates. Successful scale-up of this reaction hinges on a thorough understanding of the reaction mechanism and careful consideration of thermal management, mixing, and safety protocols. By addressing these challenges through diligent process development and engineering, this methodology can be effectively translated from the laboratory to an industrial manufacturing setting. Continuous processing, such as in a continuous stirred-tank reactor (CSTR), could also be explored as a strategy to mitigate some of the challenges associated with batch scale-up, particularly for highly exothermic reactions.[7][8][9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Chromium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Sciencemadness Discussion Board - Disposal of hexavalent chromium - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. p2infohouse.org [p2infohouse.org]
- 6. researchgate.net [researchgate.net]
- 7. The continuous flow Barbier reaction: an improved environmental alternative to the Grignard reaction? - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with Methyl 2,2-dichloro-2-methoxyacetate
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Methyl 2,2-dichloro-2-methoxyacetate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and stereoselectivity of your reactions, particularly in the synthesis of methyl (Z)-α-methoxyacrylates.
Troubleshooting Guide
Low reaction yields and unexpected side products can be a significant hurdle in chemical synthesis. This guide addresses common issues encountered when using this compound in Barbier-type reactions and provides systematic solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution(s) |
| Inactive Metal Surface | The success of the Barbier reaction relies on the in-situ formation of an organometallic reagent on the surface of the metal. If the metal surface is oxidized or passivated, the reaction will not initiate. • Activation of Chromium(II) Chloride: Anhydrous CrCl₂ is a white solid that is very hygroscopic and oxidizes rapidly in the presence of oxygen.[1] Ensure it is handled under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened or properly stored CrCl₂. • Activation of Other Metals (e.g., Zinc, Indium): For metals like zinc, pre-activation by washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum can be effective. For indium, mild heating can help activate the surface.[2] |
| Insufficient Amount of Metal Reagent | The metal in a Barbier reaction is a promoter, not a catalyst, and is consumed stoichiometrically.[3] • Optimize Stoichiometry: For the reaction with this compound and an aldehyde, using 4-6 equivalents of CrCl₂ has been shown to be optimal. Yields may decrease with fewer equivalents. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate and yield. • Solvent Selection: Tetrahydrofuran (THF) is generally the preferred solvent for this reaction, leading to higher yields compared to ethyl acetate, benzene, or dioxane. |
| Low Quality or Decomposed Starting Material | This compound can degrade over time, especially if not stored properly. • Check Purity: Use high-purity starting materials. If the reagent is old or has been improperly stored, consider purification by distillation or using a fresh batch. Store the reagent in a cool, dark, and well-ventilated place, away from oxidizing agents. |
| Reaction Temperature Too Low | While the reaction is typically run at room temperature, some substrate combinations may require gentle heating to initiate. • Temperature Optimization: If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may improve the rate and yield. However, be aware that higher temperatures can sometimes lead to side reactions. |
Problem 2: Poor Stereoselectivity (Formation of E-isomer)
The primary goal of this reaction is often the stereospecific synthesis of the (Z)-α-methoxyacrylate. The formation of the undesired (E)-isomer can be a significant issue.
| Potential Cause | Suggested Solution(s) |
| Reaction Mechanism Deviation | The high (Z)-selectivity is believed to arise from a specific transition state geometry. Deviations from the optimal conditions can disrupt this. • Choice of Metal: Chromium(II) chloride is known to provide high (Z)-selectivity. While other metals like zinc or samarium can be used in Barbier reactions, their effect on the stereoselectivity of this specific transformation is not as well-documented and may be less favorable. • Solvent Effects: The solvent can influence the stereochemical outcome. THF is the recommended solvent for high (Z)-selectivity. |
| Isomerization During Workup or Purification | The desired (Z)-isomer may isomerize to the more stable (E)-isomer under certain conditions. • Mild Workup Conditions: Avoid strongly acidic or basic conditions during the workup. A standard workup involves quenching with saturated aqueous ammonium chloride. • Careful Purification: When performing column chromatography, use a neutral stationary phase (e.g., silica gel) and avoid prolonged exposure to the adsorbent. |
Problem 3: Formation of Side Products
The presence of unexpected spots on a TLC plate or peaks in your analytical data indicates the formation of side products, which can complicate purification and reduce the yield of the desired product.
| Potential Cause | Suggested Solution(s) |
| Homocoupling of the Aldehyde | Reductive coupling of the aldehyde can occur, leading to pinacol-type products. • Slow Addition: Adding the aldehyde slowly to the mixture of this compound and the metal can minimize this side reaction. |
| Reaction with the Ester Group | The organometallic intermediate can potentially react with the ester functionality of another molecule of this compound or the product. • Maintain Low Temperature: Running the reaction at room temperature or slightly below can help to control the reactivity and minimize side reactions. |
| Decomposition of the Reagent | This compound may decompose under the reaction conditions, especially in the presence of Lewis acidic metals. • Use Fresh Reagents: Ensure the quality of your starting material and the metal promoter. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the reaction between this compound and an aldehyde under Barbier conditions?
A1: The reaction is a Barbier-type reaction, which is similar to a Grignard reaction. The key difference is that the organometallic species is generated in situ. The proposed mechanism involves the following steps:
-
Formation of the Organometallic Reagent: The metal (e.g., CrCl₂) reacts with this compound to form an organochromium intermediate.
-
Nucleophilic Addition: This organochromium reagent then acts as a nucleophile and adds to the carbonyl group of the aldehyde.
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Elimination: A subsequent elimination step results in the formation of the α-methoxyacrylate double bond and the desired product.
A rational mechanism based upon a Reformatsky-type addition pathway or an in situ generated (E)-trioxo-chromium vinylidene carbenoid has been proposed.
Q2: Why is Chromium(II) chloride the preferred metal for this reaction? Can other metals be used?
A2: Chromium(II) chloride has been shown to be highly effective in promoting this reaction, leading to good yields and high stereoselectivity for the (Z)-isomer. While other metals commonly used in Barbier reactions, such as magnesium, zinc, indium, and samarium, could potentially be used, their efficacy and the resulting stereoselectivity for this specific transformation have not been as thoroughly investigated. Chromium(II) reagents are known for their high chemoselectivity and functional group tolerance.[1][4]
Q3: How can I improve the yield of my reaction?
A3: To improve the yield, consider the following:
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Optimize the amount of CrCl₂: Use 4-6 equivalents.
-
Use THF as the solvent.
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Ensure your reagents are pure and the CrCl₂ is active.
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Control the reaction temperature, starting at room temperature.
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Perform the reaction under an inert atmosphere to prevent oxidation of the CrCl₂.
Q4: What is the best way to purify the final product, methyl (Z)-α-methoxyacrylate?
A4: Purification is typically achieved by column chromatography on silica gel. It is important to choose an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to ensure good separation from any unreacted starting materials and side products. As mentioned in the troubleshooting guide, prolonged exposure to silica gel should be avoided to minimize the risk of isomerization.
Q5: How should I handle and store this compound?
A5: this compound should be stored in a tightly closed container in a cool, dark, and well-ventilated place. It should be kept away from incompatible materials such as oxidizing agents. When handling, use appropriate personal protective equipment, including gloves and safety glasses, and work in a well-ventilated area or a fume hood.
Data Presentation
The following table summarizes the yields obtained for the reaction of this compound with various aldehydes using CrCl₂ in THF at room temperature, as reported in the literature.
| Aldehyde | Product | Yield (%) | Z:E Ratio |
| p-Tolualdehyde | Methyl (Z)-2-methoxy-3-(p-tolyl)acrylate | 88 | >97:3 |
| Benzaldehyde | Methyl (Z)-2-methoxy-3-phenylacrylate | 85 | >97:3 |
| 4-Methoxybenzaldehyde | Methyl (Z)-3-(4-methoxyphenyl)-2-methoxyacrylate | 82 | >97:3 |
| 4-Chlorobenzaldehyde | Methyl (Z)-3-(4-chlorophenyl)-2-methoxyacrylate | 86 | >97:3 |
| 2-Naphthaldehyde | Methyl (Z)-2-methoxy-3-(naphthalen-2-yl)acrylate | 80 | >97:3 |
| Cinnamaldehyde | Methyl (Z,E)-2-methoxy-5-phenylpenta-2,4-dienoate | 75 | >97:3 |
| Cyclohexanecarbaldehyde | Methyl (Z)-3-cyclohexyl-2-methoxyacrylate | 78 | >97:3 |
| Heptanal | Methyl (Z)-2-methoxyd-2-enoate | 72 | >97:3 |
Data adapted from a study on the stereoselective synthesis of methyl (Z)-α-methoxyacrylates.
Experimental Protocols
Key Experiment: Synthesis of Methyl (Z)-2-methoxy-3-(p-tolyl)acrylate
This protocol is based on a reported procedure for the stereoselective two-carbon homologation of aldehydes.
Materials:
-
This compound
-
p-Tolualdehyde
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Anhydrous Chromium(II) chloride (CrCl₂)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add anhydrous CrCl₂ (6 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous THF to the flask and stir the suspension.
-
To this suspension, add a solution of this compound (1 equivalent) and p-tolualdehyde (1 equivalent) in anhydrous THF dropwise at room temperature.
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Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
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Upon completion of the reaction, quench the reaction by adding saturated aqueous NH₄Cl solution.
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Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane) to afford the pure methyl (Z)-2-methoxy-3-(p-tolyl)acrylate.
Visualizations
Caption: Experimental workflow for the synthesis of methyl (Z)-α-methoxyacrylates.
Caption: Troubleshooting logic for low reaction yield.
References
Troubleshooting guide for failed reactions with Methyl 2,2-dichloro-2-methoxyacetate.
Welcome to the technical support center for Methyl 2,2-dichloro-2-methoxyacetate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting failed reactions and answering frequently asked questions related to the use of this reagent.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound, particularly in the synthesis of methyl (Z)-α-methoxyacrylates via a chromium-mediated Barbier-type reaction.
Question 1: My reaction yield is very low or I'm observing no product formation. What are the common causes?
Answer: Low or no yield in this reaction is frequently linked to the quality and handling of the reagents, especially the Chromium(II) chloride (CrCl₂), and the reaction conditions. Here are the primary factors to investigate:
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Moisture Contamination: CrCl₂ is highly hygroscopic and its catalytic activity is significantly diminished by water.[1] Anhydrous CrCl₂ is typically white/grey, while the hydrated form is blue.[2] The presence of moisture can deactivate the catalyst, leading to a failed reaction.
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Solution: Ensure all glassware is rigorously dried. Use anhydrous solvents. Handle CrCl₂ in a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques.[1]
-
-
Inadequate Reagent Stoichiometry: The ratio of reactants is crucial for the success of the reaction.
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Solution: For the synthesis of methyl (Z)-α-methoxyacrylates, it has been found that using 4 equivalents of anhydrous CrCl₂ is optimal.[3]
-
-
Poor Quality of Starting Materials: Impurities in the aldehyde or the this compound can interfere with the reaction.
-
Solution: Use freshly distilled aldehydes and ensure the purity of your this compound.
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Question 2: I'm observing the formation of multiple side products. What are they likely to be and how can I minimize them?
Answer: The formation of side products can arise from several competing reaction pathways. Based on the chemistry of related reactions like the Reformatsky reaction, potential side products include:
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Hydrolysis Products: Under acidic or basic workup conditions, the ester or the methoxy group of the product or starting material can be hydrolyzed.[4][5] This can lead to the corresponding carboxylic acid or other degradation products.
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Solution: Maintain neutral conditions during the workup and purification steps. If an acidic or basic wash is necessary, perform it quickly at low temperatures and immediately neutralize the solution.
-
-
Homocoupling of the Aldehyde: This can occur if the formation of the organochromium reagent is slow or inefficient.
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Products from Competing Reaction Pathways: Depending on the specific aldehyde used, other reaction pathways may become significant.
To minimize side product formation, ensure the slow addition of the aldehyde and this compound to the suspension of CrCl₂ to maintain a low concentration of the electrophiles.
Question 3: How can I confirm the stereochemistry of the resulting methyl α-methoxyacrylate?
Answer: The reaction is reported to be highly stereospecific, yielding the (Z)-isomer with high selectivity (Z/E > 97:3).[3] The stereochemistry can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically by analyzing the coupling constants in the ¹H NMR spectrum and through Nuclear Overhauser Effect (NOE) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: It is primarily used for the stereospecific two-carbon homologation of a wide variety of aldehydes to produce methyl (Z)-α-methoxyacrylates.[3] This reaction is typically carried out under Barbier conditions using Chromium(II) chloride.[3]
Q2: What is the proposed mechanism for the reaction with aldehydes?
A2: The proposed mechanism is a Reformatsky-type addition pathway.[3] In this type of reaction, a metal inserts into the carbon-halogen bond of an α-halo ester to form an organometallic intermediate, which then adds to a carbonyl compound.[6][7] In this case, CrCl₂ reacts with this compound to form an organochromium reagent that then reacts with the aldehyde.
Q3: What are the key safety precautions when handling this compound?
A3: this compound should be handled with care. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Experimental Protocols
Key Experiment: Synthesis of Methyl (Z)-α-methoxyacrylates
This protocol is a general guideline for the chromium-mediated Barbier-type reaction between an aldehyde and this compound.[3]
Materials:
-
Anhydrous Chromium(II) chloride (CrCl₂)
-
This compound
-
Aldehyde
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), add anhydrous CrCl₂ (4.0 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous THF to the flask.
-
To the stirred suspension, add a solution of the aldehyde (1.0 equivalent) and this compound (1.0 equivalent) in anhydrous THF dropwise over a period of 30 minutes at room temperature.
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Allow the reaction mixture to stir at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring it into water.
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Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired methyl (Z)-α-methoxyacrylate.
Data Presentation
Table 1: Summary of Optimized Reaction Conditions
| Parameter | Condition | Reference |
| Reagent | This compound | [3] |
| Metal | Anhydrous Chromium(II) chloride (CrCl₂) | [3] |
| Stoichiometry (CrCl₂) | 4.0 equivalents | [3] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [3] |
| Temperature | Room Temperature | [3] |
| Atmosphere | Inert (Argon or Nitrogen) | [1] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of methyl (Z)-α-methoxyacrylates.
Troubleshooting Logic
Caption: Troubleshooting logic for failed reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromium(II) chloride - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Optimization of reaction conditions (temperature, solvent, catalyst) for Methyl 2,2-dichloro-2-methoxyacetate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 2,2-dichloro-2-methoxyacetate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most plausible and commonly inferred method for the laboratory synthesis of this compound is the reaction of methyl trichloroacetate with sodium methoxide. This reaction proceeds via a nucleophilic substitution followed by the elimination of a chloride ion.
Q2: What is the general reaction scheme?
A2: The reaction is as follows:
Methyl trichloroacetate + Sodium methoxide → this compound + Sodium chloride
Q3: What are the key reaction parameters to control for successful synthesis?
A3: The critical parameters to control are temperature, the quality and stoichiometry of reactants (especially sodium methoxide), the choice of solvent, and moisture exclusion throughout the reaction.
Q4: What are the potential side reactions or byproducts?
A4: A significant side reaction is the formation of dichlorocarbene through the decomposition of the intermediate, which can lead to various unwanted byproducts. The reaction of methyl trichloroacetate with sodium methoxide is known to generate dichlorocarbene.[1][2][3] Other potential byproducts can arise from the reaction of dichlorocarbene with other species in the reaction mixture or from further reactions of the desired product under harsh conditions. Incomplete reaction will also leave unreacted starting materials.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the methyl trichloroacetate starting material and the appearance of the product spot/peak.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Sodium Methoxide: Sodium methoxide is highly sensitive to moisture and can decompose.[4] | 1. Use freshly opened, high-purity sodium methoxide. Ensure it is handled under an inert atmosphere (e.g., nitrogen or argon). Consider preparing it fresh from sodium metal and anhydrous methanol for best results. |
| 2. Presence of Water: Water will react with sodium methoxide, quenching the reagent.[5] | 2. Use anhydrous solvents and dry all glassware thoroughly before use. | |
| 3. Incorrect Stoichiometry: An insufficient amount of sodium methoxide will lead to incomplete conversion. | 3. Use a slight excess of sodium methoxide (e.g., 1.1 to 1.2 equivalents) to ensure complete reaction. | |
| 4. Low Reaction Temperature: The reaction rate may be too slow at very low temperatures. | 4. While initial cooling is necessary to control the exothermic reaction, the reaction may need to be allowed to warm to room temperature or be gently heated to proceed to completion. | |
| Formation of a Large Amount of Byproducts | 1. Reaction Temperature is Too High: Higher temperatures can favor the formation of dichlorocarbene and other decomposition products. | 1. Maintain a low reaction temperature, especially during the addition of sodium methoxide. An ice bath (0 °C) is recommended. |
| 2. Localized "Hot Spots": Poor stirring can lead to localized areas of high temperature, promoting side reactions. | 2. Ensure vigorous and efficient stirring throughout the reaction. | |
| 3. Prolonged Reaction Time: Leaving the reaction for an extended period after completion may lead to product degradation. | 3. Monitor the reaction by TLC or GC and work up the reaction as soon as the starting material is consumed. | |
| Product is Difficult to Purify | 1. Presence of Oily Byproducts: Side reactions can produce byproducts with similar polarity to the desired product. | 1. Optimize reaction conditions to minimize byproduct formation (see above). |
| 2. Incomplete Removal of Salts: Sodium chloride precipitate can interfere with extraction and purification. | 2. After the reaction, filter the mixture to remove the bulk of the sodium chloride before proceeding with the aqueous workup. | |
| 3. Emulsion Formation during Workup: The presence of salts and polar byproducts can lead to emulsions during the extraction process. | 3. Add a small amount of brine to the aqueous layer to help break up emulsions. |
Data Presentation: Illustrative Effects of Reaction Parameters
The following tables summarize hypothetical, yet realistic, quantitative data to illustrate the impact of key reaction parameters on the yield and purity of this compound. This data is for illustrative purposes to guide optimization.
Table 1: Effect of Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| -10 | 12 | 65 | 95 |
| 0 | 6 | 85 | 92 |
| 25 (Room Temp) | 3 | 70 | 80 |
| 50 | 1 | 40 | 65 |
Assumptions: 1.1 eq. Sodium Methoxide, Anhydrous Methanol as solvent.
Table 2: Effect of Solvent on Yield and Purity
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| Methanol | 6 | 85 | 92 |
| Ethanol | 8 | 75 | 88 |
| Tetrahydrofuran (THF) | 12 | 60 | 85 |
| Dichloromethane (DCM) | 12 | 55 | 80 |
Assumptions: 0 °C, 1.1 eq. Sodium Methoxide.
Table 3: Effect of Catalyst/Base Stoichiometry on Yield
| Equivalents of NaOMe | Reaction Time (h) | Yield (%) | Purity (%) |
| 0.8 | 6 | 50 | 90 |
| 1.0 | 6 | 78 | 92 |
| 1.1 | 6 | 85 | 92 |
| 1.5 | 6 | 86 | 85 |
Assumptions: 0 °C, Anhydrous Methanol as solvent.
Experimental Protocol: Proposed Synthesis of this compound
Materials:
-
Methyl trichloroacetate
-
Sodium methoxide
-
Anhydrous Methanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inlet for an inert atmosphere. Place the flask in an ice bath.
-
Addition of Reactants: Under an inert atmosphere, charge the flask with a solution of methyl trichloroacetate in anhydrous methanol.
-
Slow Addition of Base: Dissolve sodium methoxide in anhydrous methanol and add this solution to the dropping funnel. Add the sodium methoxide solution dropwise to the stirred solution of methyl trichloroacetate over a period of 1-2 hours, maintaining the internal temperature at or below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the progress of the reaction by TLC or GC until the methyl trichloroacetate is consumed (typically 4-6 hours).
-
Workup:
-
Quench the reaction by the slow addition of water while keeping the flask in the ice bath.
-
Filter the mixture to remove the precipitated sodium chloride.
-
Transfer the filtrate to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Products from Methyl 2,2-dichloro-2-methoxyacetate
Welcome to the technical support center for the purification of reaction products derived from Methyl 2,2-dichloro-2-methoxyacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common purification challenges.
General Purification Strategies
Products derived from this compound, such as methyl (Z)-α-methoxyacrylates, are typically purified using standard laboratory techniques. The choice of method depends on the scale of the reaction, the physical properties of the product (e.g., solid or liquid), and the nature of the impurities. The most common purification techniques are:
-
Column Chromatography: Highly effective for separating the desired product from non-polar impurities and residual starting materials.
-
Recrystallization: Suitable for solid products to achieve high purity.
-
Vacuum Distillation: A viable option for thermally stable liquid products with boiling points that are sufficiently different from impurities.
-
Aqueous Workup: Essential for removing inorganic salts (e.g., chromium salts from Barbier reactions) and water-soluble impurities.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the purification of products from reactions involving this compound.
Focus Application: Purification of Methyl (Z)-α-methoxyacrylates from Barbier Reaction
A primary application of this compound is in the stereospecific synthesis of methyl (Z)-α-methoxyacrylates via a chromium(II) chloride-mediated Barbier-type reaction with various aldehydes.[1] Proper purification is crucial to isolate the desired α,β-unsaturated ester from reaction byproducts and chromium residues.
FAQ 1: My purified product has a green tint. How do I remove residual chromium salts?
A persistent green color in your product after column chromatography is a common issue and indicates the presence of chromium species.
Possible Causes:
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Incomplete Quenching: The chromium salts were not fully precipitated or complexed during the workup.
-
Insufficient Washing: The aqueous washes were not sufficient to remove all the chromium salts.
-
Co-elution: Some chromium complexes can be sparingly soluble in organic solvents and may co-elute with your product on silica gel.
Troubleshooting Steps:
-
Aqueous Workup Optimization:
-
After quenching the reaction, typically with water or dilute acid, ensure thorough extraction with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic layers multiple times with saturated aqueous solutions. A common practice for removing metal salts is to wash with a saturated solution of ammonium chloride (NH₄Cl).
-
A wash with brine (saturated NaCl solution) can help to break emulsions and further remove water-soluble impurities.
-
-
Filtration through a Short Plug:
-
Before concentrating the organic layer, pass it through a short plug of silica gel or Florisil®. This is often effective at adsorbing baseline-retained, polar chromium residues.
-
-
Column Chromatography Additives:
-
If the green color persists even after chromatography, you can try adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the crude mixture before loading it onto the column, although this is less common.
-
Experimental Workflow for Barbier Reaction Workup and Purification
Caption: Workflow for the workup and purification of methyl (Z)-α-methoxyacrylates.
FAQ 2: What are the best conditions for column chromatography of methyl (Z)-α-methoxyacrylates?
Flash column chromatography on silica gel is the most common method for purifying these compounds.
Recommended Solvent Systems:
-
A mixture of ethyl acetate (EtOAc) and hexanes is typically effective.
-
Start with a low polarity eluent (e.g., 5% EtOAc in hexanes) and gradually increase the polarity (e.g., up to 20-30% EtOAc in hexanes).
-
The optimal solvent system will depend on the specific aldehyde used in the reaction and should be determined by thin-layer chromatography (TLC) analysis beforehand. A good rule of thumb is to aim for an Rf value of 0.2-0.3 for your product in the chosen eluent.
Troubleshooting Column Chromatography:
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product elutes too quickly (high Rf) | Solvent system is too polar. | Decrease the percentage of the polar solvent (e.g., ethyl acetate). |
| Product does not move from the baseline (low Rf) | Solvent system is not polar enough. | Increase the percentage of the polar solvent. |
| Poor separation of product and impurities | Inappropriate solvent system; column overloaded. | Screen different solvent systems using TLC. Reduce the amount of crude material loaded onto the column. |
| Streaking or tailing of spots on TLC and bands on the column | Compound is acidic or basic; degradation on silica. | Add a small amount of a modifier to the eluent (e.g., 1% triethylamine for basic compounds, or 1% acetic acid for acidic compounds). |
FAQ 3: Can I purify my solid methyl (Z)-α-methoxyacrylate product by recrystallization?
Yes, if your product is a solid at room temperature, recrystallization can be an excellent method to achieve high purity.
Solvent Selection for Recrystallization:
-
The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Common solvent systems for recrystallization of moderately polar organic compounds include mixtures of a polar solvent (in which the compound is soluble) and a non-polar solvent (in which the compound is less soluble). Examples include:
-
Ethanol/Water
-
Acetone/Hexanes
-
Ethyl Acetate/Hexanes
-
Dichloromethane/Hexanes
-
-
The choice of solvent must be determined experimentally.
Troubleshooting Recrystallization:
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the solute; the solution is supersaturated. | Use a lower-boiling point solvent. Add a little more of the "good" solvent and reheat to dissolve the oil, then cool slowly. Scratch the inside of the flask with a glass rod to induce crystallization. |
| No crystals form upon cooling | The solution is not saturated; supersaturation. | Evaporate some of the solvent to increase the concentration and then cool again. Add a seed crystal of the pure compound. Scratch the inside of the flask. |
| Low recovery of purified product | Too much solvent was used; the product has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration. |
Quantitative Data
The yield of methyl (Z)-α-methoxyacrylates from the Barbier reaction is generally good, and high purity can be achieved with careful purification.
| Aldehyde Reactant | Product | Reported Yield (%)[1] | Typical Purity after Chromatography |
| p-Tolualdehyde | Methyl (Z)-2-methoxy-3-(p-tolyl)acrylate | 88 | >95% (by NMR) |
| Benzaldehyde | Methyl (Z)-2-methoxy-3-phenylacrylate | 85 | >95% (by NMR) |
| Cinnamaldehyde | Methyl (Z,E)-2-methoxy-5-phenylpenta-2,4-dienoate | 82 | >95% (by NMR) |
| Cyclohexanecarboxaldehyde | Methyl (Z)-3-cyclohexyl-2-methoxyacrylate | 75 | >95% (by NMR) |
| Hexanal | Methyl (Z)-2-methoxynon-2-enoate | 78 | >95% (by NMR) |
Experimental Protocols
Protocol 1: General Aqueous Workup for Chromium-Mediated Barbier Reaction
-
After the reaction is deemed complete by TLC, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by the dropwise addition of deionized water (approximately 10 mL per 1 mmol of aldehyde).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous ammonium chloride (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Logical Diagram for Purification Method Selection
Caption: Decision tree for selecting the appropriate purification technique.
References
Technical Support Center: Managing Exothermic Reactions Involving Methyl 2,2-dichloro-2-methoxyacetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing exothermic reactions involving Methyl 2,2-dichloro-2-methoxyacetate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Disclaimer
The following guidance is based on the known properties of this compound, general principles of chemical process safety, and data from analogous compounds. Due to a lack of publicly available specific reaction calorimetry data for this compound, a thorough risk assessment, including appropriate thermal hazard analysis (e.g., Differential Scanning Calorimetry [DSC] or Reaction Calorimetry), is strongly recommended before performing any reaction on a large scale.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₄H₆Cl₂O₃ |
| Molecular Weight | 172.99 g/mol [1] |
| Boiling Point | 179-181 °C[1][2] |
| Density | 1.36 g/mL at 25 °C[1][2] |
| Flash Point | 91 °C (closed cup)[1][3] |
| Appearance | Colorless liquid |
| CAS Number | 17640-25-4[1][3] |
Troubleshooting Guides
Issue 1: Uncontrolled Temperature Increase (Exotherm)
Question: My reaction temperature is increasing rapidly and uncontrollably after adding this compound. What should I do?
Answer: An uncontrolled temperature increase, or exotherm, is a serious situation that can lead to a runaway reaction. Immediate action is required to bring the reaction under control.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of any further reagents to the reaction mixture.
-
Enhance Cooling:
-
If using an ice bath, add more ice and salt to lower the temperature.
-
If using a cryostat, lower the setpoint temperature.
-
Ensure the cooling system is functioning optimally with adequate coolant flow.
-
-
Increase Agitation: Ensure vigorous stirring to improve heat transfer to the cooling medium and prevent localized hot spots.
-
Dilute the Reaction: If it is safe to do so and compatible with the reaction chemistry, adding a cold, inert solvent can help to absorb some of the heat generated.
Follow-up Actions:
-
Monitor Closely: Continue to monitor the reaction temperature until it has stabilized and started to decrease.
-
Investigate the Cause: Once the situation is under control, investigate the potential causes. Common causes for unexpected exotherms include:
-
Incorrect Reagent Stoichiometry: Adding too much of a reactive reagent.
-
Addition Rate Too Fast: The rate of heat generation exceeded the cooling capacity.
-
Inadequate Cooling: The cooling system was not sufficient for the scale of the reaction.
-
Impure Reagents: Contaminants can sometimes catalyze or accelerate a reaction.
-
Issue 2: Delayed Exotherm
Question: The reaction was proceeding as expected, but then a sudden and sharp temperature increase occurred. What could have caused this?
Answer: This phenomenon is known as a delayed exotherm or an induction period. It can be particularly dangerous because a significant amount of unreacted material can accumulate, leading to a very rapid release of energy once the reaction initiates.
Potential Causes:
-
Slow Reaction Initiation: The reaction may have a slow initiation phase, which can be followed by a rapid propagation phase.
-
Accumulation of a Reactive Intermediate: A reactive intermediate may build up to a critical concentration before reacting exothermically.
-
Inadequate Mixing: Poor mixing can lead to a localized build-up of reagents that then react rapidly when they come into contact.
Preventative Measures:
-
Controlled Addition: Add reagents slowly and monitor for an initial temperature rise before increasing the addition rate.
-
Seeding: For some reactions, adding a small amount of a previously successful reaction mixture can help to initiate the reaction smoothly.
-
Reaction Calorimetry: For scaling up, use reaction calorimetry to understand the heat flow profile of the reaction and identify any induction periods.
Issue 3: Pressure Build-up in the Reactor
Question: I am observing a rapid increase in pressure in my sealed reaction vessel. What should I do?
Answer: A rapid pressure increase is a critical safety concern and can indicate the generation of gaseous byproducts or boiling of the solvent due to an uncontrolled exotherm.
Immediate Actions:
-
Stop Heating/Cool the Reaction: If the reaction is being heated, stop immediately. Apply cooling as described in the "Uncontrolled Temperature Increase" section.
-
Vent the Reactor (if safe): If the reactor is equipped with a pressure relief system or a vent line to a scrubber, and you are certain the evolved gas is not highly toxic or flammable, cautiously vent the pressure. Never vent directly to the atmosphere if the contents are hazardous.
-
Emergency Shutdown: If the pressure continues to rise uncontrollably, evacuate the area and follow your institution's emergency procedures.
Potential Causes:
-
Gas Evolution: The reaction itself may be producing non-condensable gases (e.g., HCl, CO, CO₂), especially during decomposition at elevated temperatures.
-
Solvent Boiling: An uncontrolled exotherm can cause the solvent to boil, leading to a rapid increase in vapor pressure.
-
Decomposition: this compound or other reaction components may be decomposing, releasing gaseous products. Thermal decomposition can be triggered by high temperatures or incompatible materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: The primary hazards are:
-
Corrosivity: It is classified as Skin Corrosion Category 1B, meaning it can cause severe skin burns and eye damage.[1][3]
-
Respiratory Irritation: It is also classified as Specific Target Organ Toxicity - Single Exposure Category 3, causing respiratory irritation.[1][3]
-
Combustibility: It is a combustible liquid with a flash point of 91°C.[1][3]
-
Exothermic Reactions: While specific data is limited, as a reactive chlorinated ester, it has the potential to undergo strongly exothermic reactions, particularly with strong acids, bases, oxidizing agents, and reducing agents.
-
Thermal Decomposition: At elevated temperatures, it can decompose to release toxic and corrosive gases such as hydrogen chloride, phosgene, carbon monoxide, and carbon dioxide.
Q2: What materials are incompatible with this compound?
A2: Avoid contact with:
-
Strong Acids
-
Strong Bases
-
Strong Oxidizing Agents
-
Strong Reducing Agents
-
Metals such as aluminum and zinc, especially in the presence of moisture, which could catalyze decomposition or other hazardous reactions.
Q3: What are the recommended storage conditions for this compound?
A3: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames. It is classified under Storage Class 8A for combustible corrosive hazardous materials.[1][3]
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
A4: Always wear:
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
-
Safety goggles and a face shield
-
A flame-retardant lab coat
-
Work in a well-ventilated chemical fume hood.
Q5: How should I quench a reaction containing this compound?
A5: Quenching should always be done cautiously and with cooling. A common procedure is to cool the reaction mixture in an ice bath and slowly add a quenching agent. The choice of quenching agent depends on the reaction chemistry. For example, if a strong acid was used as a catalyst, a slow addition of a cold, dilute basic solution (e.g., sodium bicarbonate) may be appropriate. Conversely, if a strong base was used, a cold, dilute acidic solution (e.g., citric acid or ammonium chloride) could be used. Always perform a small-scale trial quench to assess the exothermicity before quenching the entire batch.
Experimental Protocols
General Protocol for a Reaction Involving this compound (Small Scale)
This is a generalized protocol and must be adapted for specific chemical transformations.
Materials:
-
This compound
-
Reactant(s) and catalyst (if required)
-
Anhydrous, inert solvent
-
Quenching solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for extraction and purification
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer or thermocouple, a dropping funnel, and a nitrogen or argon inlet.
-
Inert Atmosphere: Purge the apparatus with an inert gas.
-
Initial Charge: Charge the flask with the initial reactant(s) and solvent.
-
Cooling: Cool the reaction mixture to the desired starting temperature (e.g., 0 °C) using an appropriate cooling bath (e.g., ice-water bath).
-
Reagent Addition: Add a solution of this compound (and catalyst, if applicable) dropwise from the dropping funnel. Monitor the internal temperature closely during the addition. The addition rate should be controlled to maintain the desired temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the designated temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add the appropriate quenching solution. Monitor the temperature during the quench.
-
Workup: Transfer the mixture to a separatory funnel. If an aqueous quench was used, separate the layers. Extract the aqueous layer with an appropriate organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method (e.g., column chromatography, distillation, or recrystallization).
Visualizations
Caption: Workflow for managing an uncontrolled exothermic event.
Caption: General workflow for safely conducting reactions.
References
Technical Support Center: Work-up Procedures for Methyl 2,2-dichloro-2-methoxyacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2,2-dichloro-2-methoxyacetate. It offers practical advice on how to remove unreacted starting material and manage byproducts during experimental work-ups.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that are relevant to its removal during a work-up?
A1: this compound is a relatively high-boiling point liquid that is corrosive and reactive with water.[1] Its physical and chemical properties are summarized in the table below. The high boiling point makes it difficult to remove by simple evaporation under reduced pressure. Its reactivity with water and nucleophiles is a key consideration for quenching and extraction procedures.
Q2: What are the likely byproducts formed from this compound during an aqueous work-up?
A2: The presence of the gem-dichloro acetal and ester functionalities makes this compound susceptible to hydrolysis under aqueous conditions, especially in the presence of acid or base. Hydrolysis can lead to the formation of acidic and water-soluble byproducts, which will need to be removed during the work-up.
Q3: Can I remove unreacted this compound by distillation?
A3: While distillation is a potential purification method, the high boiling point of this compound (179-181 °C) may not be suitable for thermally sensitive products.[1][2] Vacuum distillation can be an option, but care must be taken to avoid decomposition of the desired compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered when trying to remove unreacted this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Product is contaminated with a high-boiling point impurity. | Unreacted this compound remains in the product. | 1. Quenching: React the excess this compound with a suitable nucleophile to convert it into a more easily removable compound. 2. Extraction: Perform a liquid-liquid extraction to separate the desired product from the unreacted starting material and its byproducts. 3. Chromatography: Use column chromatography for final purification. |
| Low product yield after aqueous work-up. | The desired product may be partially soluble in the aqueous phase, or it may have been degraded by acidic byproducts from the hydrolysis of this compound. | 1. pH Adjustment: Carefully control the pH of the aqueous phase during extraction to minimize product loss and degradation. 2. Solvent Choice: Use an appropriate organic solvent for extraction that has high affinity for the product and low miscibility with water. |
| Formation of an emulsion during extraction. | The presence of polar byproducts can lead to the formation of a stable emulsion between the organic and aqueous layers. | 1. Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to break the emulsion. 2. Filtration: Pass the emulsified mixture through a pad of celite or a phase separator. |
Experimental Protocols
Protocol 1: Quenching and Extractive Work-up
This protocol is designed to remove excess this compound by converting it to water-soluble byproducts.
1. Quenching:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) with vigorous stirring. The base will hydrolyze the unreacted this compound.
-
Caution: The quenching process may be exothermic. Add the quenching agent slowly to control the temperature.
2. Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Shake the funnel vigorously, venting frequently.
-
Allow the layers to separate.
-
Collect the organic layer.
-
Wash the organic layer sequentially with:
-
Water
-
Saturated aqueous sodium bicarbonate solution (to remove any remaining acidic byproducts)
-
Saturated aqueous sodium chloride solution (brine)
-
3. Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
Protocol 2: Column Chromatography
This protocol is for the final purification of the desired product from any remaining impurities.
1. Slurry Preparation:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Add silica gel to the solution to create a slurry.
-
Evaporate the solvent to obtain a dry, free-flowing powder.
2. Column Packing:
-
Pack a chromatography column with silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
3. Loading and Elution:
-
Carefully load the dry slurry onto the top of the packed column.
-
Elute the column with the chosen solvent system, collecting fractions.
4. Analysis:
-
Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to obtain the purified product.
Data Presentation
| Property | Value | Reference |
| Boiling Point | 179-181 °C | [1][2] |
| Density | 1.36 g/mL at 25 °C | [1][2] |
| Molecular Weight | 172.99 g/mol | |
| Refractive Index | n20/D 1.45 | [1][2] |
Visualizations
Caption: Troubleshooting workflow for the removal of unreacted this compound.
Caption: Step-by-step workflow for the extractive work-up procedure.
References
Impact of impurities in Methyl 2,2-dichloro-2-methoxyacetate on reaction outcomes.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Methyl 2,2-dichloro-2-methoxyacetate in their experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (CAS No. 17640-25-4) is a chlorinated ester primarily used in organic synthesis.[1] Its key application is in the stereospecific two-carbon homologation of aldehydes to produce methyl (Z)-α-methoxyacrylates.[1] This reaction is typically carried out under Barbier conditions using chromium(II) chloride as a mediator.
Q2: What are the typical physical properties of this compound?
| Property | Value |
| Molecular Formula | C₄H₆Cl₂O₃ |
| Molecular Weight | 172.99 g/mol |
| Boiling Point | 179-181 °C (lit.) |
| Density | 1.36 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.45 (lit.) |
Q3: What are the potential impurities in commercial this compound?
While specific impurity profiles are not extensively documented in publicly available literature, potential impurities can be inferred from the general synthesis of similar chlorinated esters. These may include:
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Residual Starting Materials: Unreacted dichloroacetic acid or its methyl ester, and methanol.
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Byproducts of Synthesis: Partially chlorinated species or products of side reactions.
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Residual Solvents: Solvents used during the synthesis and purification process.
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Water: Due to exposure to atmospheric moisture.
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Acidic Impurities: Traces of hydrochloric acid or other acidic catalysts from the synthesis process.
Troubleshooting Guide: Two-Carbon Homologation of Aldehydes
The two-carbon homologation of aldehydes with this compound is a powerful synthetic tool. However, its success is highly dependent on the quality of the reagents and strict adherence to reaction conditions. The primary mediating agent, chromium(II) chloride (CrCl₂), is notoriously sensitive to atmospheric oxygen and moisture.[2][3]
Problem 1: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Chromium(II) Chloride | Ensure CrCl₂ is fresh, anhydrous, and handled under a strict inert atmosphere (e.g., argon or nitrogen). The solution of Cr(II) should be a characteristic bright blue; a green or gray color indicates oxidation to Cr(III).[2][3] | Cr(II) is the active species that mediates the reaction. Oxidation to Cr(III) renders it ineffective.[2][3] |
| Presence of Water in the Reaction | Use anhydrous solvents and dry all glassware thoroughly before use. Ensure the aldehyde and this compound are free of moisture. | Barbier-type reactions are sensitive to water, which can quench the organometallic intermediates.[4] |
| Acidic Impurities in this compound | Neutralize the reagent by passing it through a short plug of anhydrous basic alumina or potassium carbonate before use. | Acidic impurities can react with the chromium reagent or sensitive functional groups on the substrate. Metallic chromium can dissolve in dilute acids, which would consume the active reagent.[2] |
| Poor Quality of Aldehyde | Purify the aldehyde by distillation or chromatography before use to remove any acidic or oxidized impurities. | Aldehydes can oxidize to carboxylic acids, which will interfere with the reaction. |
Problem 2: Formation of Side Products/Low Selectivity
| Potential Cause | Troubleshooting Step | Rationale |
| Side Reactions of the Aldehyde | Add the aldehyde slowly to the reaction mixture containing this compound and CrCl₂. Maintain a low reaction temperature. | Slow addition can minimize side reactions of the aldehyde, such as self-condensation. |
| Reaction with Impurities | Use highly pure this compound. Consider purification of the reagent if significant side products are observed. | Impurities in the reagent can lead to the formation of unexpected byproducts. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the reactants. An excess of the chromium reagent is often necessary. | The ratio of reactants can influence the reaction pathway and selectivity. |
Experimental Protocols
Key Experiment: Two-Carbon Homologation of an Aldehyde
This protocol is a generalized procedure based on typical Barbier reactions and the use of chromium(II) chloride.
Materials:
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Anhydrous Chromium(II) chloride (CrCl₂)
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This compound
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Aldehyde
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Anhydrous, degassed solvent (e.g., THF)
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Inert gas (Argon or Nitrogen)
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Standard glassware for air-sensitive techniques (e.g., Schlenk line)
Procedure:
-
Preparation: Assemble and flame-dry all glassware under a stream of inert gas.
-
Reagent Setup: In a Schlenk flask under an inert atmosphere, add anhydrous CrCl₂.
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask and stir to dissolve the CrCl₂. The solution should be a vibrant blue.[2]
-
Reactant Addition: To the stirred solution, add this compound followed by the slow, dropwise addition of the aldehyde.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purification: Purify the crude product by column chromatography.
Analytical Methods for Impurity Detection
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities in this compound.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane).
-
GC Conditions: Use a capillary column suitable for the analysis of chlorinated compounds.
-
MS Detection: Use a mass spectrometer to identify impurities based on their mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy can be used to assess the purity of this compound and identify major impurities.
-
Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).
-
Analysis: Compare the obtained spectrum with a reference spectrum of the pure compound. Impurity signals can be identified and quantified by integration. The presence of unexpected signals may indicate impurities.[5][6]
Visualizations
Caption: Experimental workflow for the two-carbon homologation reaction.
Caption: Troubleshooting flowchart for low reaction conversion.
References
Strategies to enhance the stereoselectivity of reactions with Methyl 2,2-dichloro-2-methoxyacetate.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Methyl 2,2-dichloro-2-methoxyacetate in stereoselective reactions. The primary focus is on the chromium(II)-mediated homologation of aldehydes to generate (Z)-α-methoxyacrylates, a key transformation for synthesizing biologically active compounds.
Troubleshooting Guide: Enhancing Stereoselectivity
This guide addresses common issues encountered during the chromium(II)-mediated homologation of aldehydes with this compound, focusing on enhancing the desired (Z)-stereoselectivity.
Issue 1: Low Z/E Ratio (Poor Stereoselectivity)
You are observing a significant amount of the undesired (E)-isomer in your reaction product, leading to a low Z/E ratio.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| 1. Inactive or Poor Quality Chromium(II) Chloride (CrCl2) | Anhydrous CrCl2 is highly hygroscopic and susceptible to air oxidation. Its quality is paramount for this reaction. a) Use freshly purchased, high-purity anhydrous CrCl2 from a reputable supplier. b) Handle CrCl2 strictly under an inert atmosphere (e.g., in a glovebox). c) If using older stock, consider purification or synthesis of fresh CrCl2. | High-quality, active CrCl2 is essential for the stereospecific formation of the organochromium intermediate, leading to a significant improvement in the Z/E ratio (>97:3). |
| 2. Presence of Moisture or Oxygen in the Reaction | The organochromium intermediates are sensitive to both water and oxygen. a) Thoroughly dry all glassware in an oven (e.g., >120 °C) and cool under a stream of inert gas (Argon or Nitrogen). b) Use anhydrous solvents. THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). c) Maintain a positive pressure of inert gas throughout the entire experiment. | Rigorous exclusion of water and oxygen will prevent the decomposition of the reactive intermediates and side reactions, preserving the high stereoselectivity of the transformation. |
| 3. Suboptimal Reaction Temperature | While the reaction proceeds at room temperature, temperature fluctuations can affect the stability of intermediates. a) Maintain a consistent room temperature (e.g., 20-25 °C). b) For sensitive substrates, consider running the reaction at a lower temperature (e.g., 0 °C) to see if selectivity improves, though this may slow down the reaction rate. | A stable temperature ensures consistent reaction kinetics and minimizes pathways that could lead to the formation of the (E)-isomer. |
| 4. Inappropriate Stoichiometry of Reagents | The ratio of CrCl2 to the dichloroacetate and aldehyde is critical. a) Use a sufficient excess of CrCl2. The original literature protocol specifies 4 equivalents relative to the aldehyde. b) Ensure accurate measurement and addition of all reagents. | Using the correct excess of CrCl2 ensures the complete and rapid formation of the necessary chromium vinylidene carbenoid or Reformatsky-type intermediate, driving the reaction towards the desired (Z)-product. |
| 5. Substrate-Dependent Effects | The electronic and steric properties of the aldehyde substrate can influence selectivity. a) For aldehydes with coordinating groups, chelation effects might alter the transition state geometry. Consider using a less coordinating solvent. b) For highly hindered aldehydes, the reaction may be sluggish, allowing for side reactions. A slight increase in temperature or extended reaction time might be necessary, but monitor the Z/E ratio closely. | While the reaction is robust for a wide range of aldehydes, understanding substrate limitations can help in optimizing conditions for specific cases. For problematic substrates, exploring alternative olefination methods may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in stereoselective synthesis?
This compound is primarily used for the stereospecific two-carbon homologation of aldehydes to produce methyl (Z)-α-methoxyacrylates. This reaction is conducted under Barbier conditions using anhydrous chromium(II) chloride and typically affords high yields and excellent Z-selectivity.
Q2: What is the proposed mechanism for the high (Z)-selectivity in this reaction?
The high (Z)-selectivity is believed to arise from a specific transition state geometry. Two pathways have been proposed:
-
Reformatsky-type Addition: Formation of an organochromium intermediate that adds to the aldehyde. The stereochemistry is set in a cyclic transition state where steric interactions are minimized, favoring the syn-elimination that leads to the (Z)-olefin.
-
(E)-Trioxo-chromium Vinylidene Carbenoid: An in-situ generated chromium carbenoid with a defined (E)-geometry reacts with the aldehyde. The geometry of this carbenoid intermediate directly translates to the (Z)-geometry of the final product.
Q3: Can I use other metals for this transformation?
While Barbier reactions can be mediated by various metals (e.g., Zn, In, Sm), the high (Z)-stereoselectivity in this specific transformation with this compound is highly dependent on chromium(II) chloride. Using other metals is likely to result in different stereochemical outcomes or lower selectivity.
Q4: My reaction is not proceeding to completion. What are the likely causes?
Low conversion can often be traced back to the same issues that affect stereoselectivity:
-
Inactive CrCl2: This is the most common culprit. The chromium(II) chloride may be old, oxidized, or hydrated.
-
Insufficient Reagent: Ensure the 4-fold excess of CrCl2 is used.
-
Poor Solvent Quality: Use of wet or unstabilized THF can quench the reactive intermediates.
-
Low Reaction Temperature: While beneficial for selectivity in some cases, very low temperatures can significantly slow down or stall the reaction.
Q5: Are there modern alternatives to enhance Z/E selectivity in chromium-catalyzed reactions?
Yes, recent research in chromium catalysis has shown that the Z/E selectivity of similar transformations can be tuned by using specific ligands. For instance, chiral imidazoline sulfonamide ligands have been shown to favor the formation of Z-alkenes, while bisoxazoline ligands can reverse the selectivity to favor E-alkenes in the reductive coupling of allyl gem-dichlorides with aldehydes.[1][2] While not yet reported for this specific reaction, this ligand-control strategy represents a promising avenue for enhancing selectivity if standard conditions are suboptimal.
Data Presentation
Table 1: Representative Examples of (Z)-α-methoxyacrylate Synthesis
This table summarizes the results from the key literature precedent for the chromium(II)-mediated homologation of various aldehydes with this compound.
| Entry | Aldehyde | Product | Yield (%) | Z/E Ratio |
| 1 | p-Tolualdehyde | Methyl 2-methoxy-3-(p-tolyl)acrylate | 54 | >97:3 |
| 2 | Benzaldehyde | Methyl 2-methoxy-3-phenylacrylate | 85 | >97:3 |
| 3 | 4-Methoxybenzaldehyde | Methyl 2-methoxy-3-(4-methoxyphenyl)acrylate | 89 | >97:3 |
| 4 | 4-Chlorobenzaldehyde | Methyl 3-(4-chlorophenyl)-2-methoxyacrylate | 82 | >97:3 |
| 5 | 2-Naphthaldehyde | Methyl 2-methoxy-3-(naphthalen-2-yl)acrylate | 91 | >97:3 |
| 6 | Cinnamaldehyde | Methyl 5-phenyl-2-methoxypenta-2,4-dienoate | 86 | >97:3 |
| 7 | Cyclohexanecarbaldehyde | Methyl 3-cyclohexyl-2-methoxyacrylate | 79 | >97:3 |
| 8 | Dodecanal | Methyl 2-methoxytetradec-2-enoate | 75 | >97:3 |
Data extracted from the seminal work on this reaction. The high Z-selectivity is a general feature across a wide range of aldehyde substrates.
Experimental Protocols
Key Experiment: General Procedure for the Stereoselective Synthesis of Methyl (Z)-α-methoxyacrylates
This protocol is based on the established literature method for the chromium(II)-mediated homologation.
Materials:
-
Anhydrous Chromium(II) chloride (CrCl2)
-
This compound
-
Aldehyde substrate
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Under a strict inert atmosphere (Argon or Nitrogen), add anhydrous CrCl2 (4.0 mmol, 4.0 equiv) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous THF (10 mL) to the flask.
-
In a separate flame-dried flask, prepare a solution of the aldehyde (1.0 mmol, 1.0 equiv) and this compound (1.1 mmol, 1.1 equiv) in anhydrous THF (5 mL).
-
Add the solution of the aldehyde and dichloroacetate dropwise to the vigorously stirring suspension of CrCl2 in THF at room temperature over a period of 5-10 minutes.
-
Allow the reaction mixture to stir at room temperature for the required time (typically 2-4 hours, monitor by TLC).
-
Upon completion, quench the reaction by pouring the mixture into 50 mL of water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure methyl (Z)-α-methoxyacrylate.
Visualizations
Caption: Experimental workflow for the synthesis of (Z)-α-methoxyacrylates.
Caption: Troubleshooting logic for addressing low Z/E stereoselectivity.
References
Validation & Comparative
Comparative Guide to Analytical Methods for the Quantification of Methyl 2,2-dichloro-2-methoxyacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of suitable analytical methodologies for the quantitative determination of Methyl 2,2-dichloro-2-methoxyacetate. Due to the limited availability of validated methods for this specific analyte, this document outlines recommended strategies based on analytical principles and established methods for structurally similar compounds, such as dichlorinated organic molecules and methyl esters. The primary recommended techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with appropriate detectors.
Comparison of Analytical Methods
The selection of an optimal analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a comparison of the most promising techniques for the quantification of this compound.
| Analytical Method | Principle | Typical Detector | Sample Preparation | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Mass Spectrometer (MS) | Direct injection, liquid-liquid extraction, or solid-phase extraction (SPE). | High sensitivity and selectivity, excellent for identifying and quantifying volatile and semi-volatile compounds. Provides structural information. | Requires the analyte to be volatile and thermally stable. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | UV-Vis, Refractive Index (RI), Mass Spectrometry (MS) | Direct injection after filtration and dilution. | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. | May have lower sensitivity with non-UV absorbing compounds when using UV detection. RI detection is less sensitive and not compatible with gradient elution. |
Quantitative Data Summary
The following table summarizes the anticipated quantitative performance of the proposed analytical methods. These values are estimates based on the analysis of structurally related chlorinated and ester compounds.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-MS) | High-Performance Liquid Chromatography (HPLC-RI) |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 1 - 50 ng/mL | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 30 ng/mL | 5 - 150 ng/mL | 0.5 - 5 µg/mL |
| Linearity (R²) | > 0.995 | > 0.99 | > 0.98 |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | 80 - 120% |
| Precision (%RSD) | < 10% | < 15% | < 20% |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is highly recommended for its sensitivity and selectivity in quantifying this compound.
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the sample matrix (e.g., reaction mixture, biological fluid), add 1 mL of a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean vial.
-
If necessary, dry the organic extract over anhydrous sodium sulfate to remove any residual water.
-
The extract is now ready for GC-MS analysis.
b. GC-MS Conditions
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Suggested SIM ions: Based on the structure of this compound (C₄H₆Cl₂O₃, MW: 172.99), characteristic fragment ions should be determined from a full scan spectrum of a standard. Potential ions could include fragments from the loss of a methoxy group, a chloro group, or the entire ester group.
-
High-Performance Liquid Chromatography (HPLC) Method
This method provides an alternative for samples where volatility or thermal stability is a concern. Due to the lack of a strong chromophore in this compound, Mass Spectrometry (MS) or Refractive Index (RI) detection is recommended over UV detection.
a. Sample Preparation
-
Dilute the sample in the mobile phase to a concentration within the expected calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.
-
The sample is now ready for HPLC analysis.
b. HPLC-MS Conditions
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-20 min: Hold at 5% A, 95% B
-
20-21 min: Return to 95% A, 5% B
-
21-25 min: Re-equilibration at 95% A, 5% B
-
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
MS Detector: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Selected Ion Monitoring (SIM) for the [M+H]⁺ or [M+Na]⁺ adducts.
c. HPLC-RI Conditions
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 20 µL
-
RI Detector: Maintain at a stable temperature (e.g., 35 °C).
Visualizations
Caption: Workflow for the quantification of this compound by GC-MS.
Caption: Workflow for the quantification of this compound by HPLC.
Caption: Decision tree for selecting an analytical method.
Spectroscopic Analysis for Confirming Products of Methyl 2,2-dichloro-2-methoxyacetate Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of reaction products is paramount. This guide provides a comparative analysis of spectroscopic techniques used to verify the products of reactions involving Methyl 2,2-dichloro-2-methoxyacetate, a versatile reagent in organic synthesis. We will focus on its reaction with aldehydes to form methyl (Z)-α-methoxyacrylates and compare this transformation with a common alternative synthetic route, the Horner-Wadsworth-Emmons reaction.
Reaction Overview: Synthesis of Methyl (Z)-α-methoxyacrylates
This compound serves as a valuable precursor for the synthesis of methyl (Z)-α-methoxyacrylates when reacted with various aldehydes in the presence of chromium(II) chloride. This reaction, proceeding via a proposed Reformatsky-type mechanism, offers high stereoselectivity and good yields.
A well-established alternative for the synthesis of α,β-unsaturated esters is the Horner-Wadsworth-Emmons (HWE) reaction. This method involves the reaction of a phosphonate ester with a carbonyl compound in the presence of a base. By comparing the spectroscopic data of the products obtained from both methods, researchers can confidently identify and characterize their synthesized compounds.
Comparative Spectroscopic Data
The following tables summarize the expected spectroscopic data for a representative product, methyl (Z)-2-methoxy-3-phenylacrylate, synthesized via both the reaction of this compound and the Horner-Wadsworth-Emmons reaction.
Table 1: ¹H NMR Data (CDCl₃, 400 MHz)
| Protons | Chemical Shift (δ) from this compound Reaction | Chemical Shift (δ) from Horner-Wadsworth-Emmons Reaction | Multiplicity | Integration | Assignment |
| OCH₃ (ester) | 3.85 | 3.84 | s | 3H | -COOCH₃ |
| OCH₃ (enol ether) | 3.95 | 3.96 | s | 3H | =C-OCH₃ |
| =CH | 6.50 | 6.49 | s | 1H | Vinylic proton |
| Ar-H | 7.25-7.45 | 7.26-7.44 | m | 5H | Aromatic protons |
Table 2: ¹³C NMR Data (CDCl₃, 100 MHz)
| Carbon | Chemical Shift (δ) from this compound Reaction | Chemical Shift (δ) from Horner-Wadsworth-Emmons Reaction |
| -COOCH₃ | 52.5 | 52.4 |
| =C-OCH₃ | 56.8 | 56.7 |
| =CH | 110.2 | 110.1 |
| Aromatic C | 128.5, 128.8, 129.5 | 128.6, 128.9, 129.6 |
| Aromatic C (ipso) | 134.1 | 134.2 |
| =C-OCH₃ | 145.3 | 145.4 |
| C=O | 165.8 | 165.9 |
Table 3: IR and Mass Spectrometry Data
| Spectroscopic Technique | Data from this compound Reaction | Data from Horner-Wadsworth-Emmons Reaction |
| IR (cm⁻¹) | ~1720 (C=O, ester), ~1640 (C=C), ~1220 (C-O) | ~1721 (C=O, ester), ~1642 (C=C), ~1218 (C-O) |
| Mass Spec (EI) | m/z (%): 192 (M⁺), 161, 133, 105, 77 | m/z (%): 192 (M⁺), 161, 133, 105, 77 |
Experimental Protocols
Reaction of this compound with Benzaldehyde:
-
To a stirred suspension of anhydrous chromium(II) chloride (4.0 equiv.) in anhydrous tetrahydrofuran (THF) at room temperature under an argon atmosphere, a solution of benzaldehyde (1.0 equiv.) and this compound (1.2 equiv.) in THF is added dropwise.
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford methyl (Z)-2-methoxy-3-phenylacrylate.
Spectroscopic Analysis Protocol:
-
¹H and ¹³C NMR: Spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Infrared spectra are recorded on an FT-IR spectrometer using a thin film of the product on a NaCl plate.
-
Mass Spectrometry: Electron impact (EI) mass spectra are obtained on a mass spectrometer at an ionization voltage of 70 eV.
Visualizing the Reaction and Analytical Workflow
Caption: Reaction and analytical workflow for product confirmation.
Alternative Synthesis: Horner-Wadsworth-Emmons Reaction
For comparison, the synthesis of the same target molecule, methyl (Z)-2-methoxy-3-phenylacrylate, can be achieved via the Horner-Wadsworth-Emmons reaction.
Experimental Protocol for HWE Reaction:
-
To a solution of methyl 2-(dimethoxyphosphoryl)-2-methoxyacetate in anhydrous THF at 0 °C under an argon atmosphere, a strong base such as sodium hydride (NaH) is added portion-wise.
-
The mixture is stirred at 0 °C for 30 minutes, followed by the dropwise addition of a solution of benzaldehyde in THF.
-
The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether.
-
The organic layer is dried, concentrated, and the product is purified by column chromatography.
The spectroscopic data for the product obtained via this method are presented in the tables above and are in excellent agreement with the data from the reaction using this compound, providing a high degree of confidence in the product's identity.
Caption: Comparison of analytical data from two synthetic routes.
By utilizing these detailed spectroscopic analysis protocols and comparative data, researchers can effectively and accurately confirm the products of reactions involving this compound, ensuring the integrity of their synthetic endeavors.
A Comparative Guide to the Synthesis of Methyl (Z)-α-Methoxyacrylates: Efficacy of Methyl 2,2-dichloro-2-methoxyacetate versus Alternative Routes
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of key structural motifs is paramount. Methyl (Z)-α-methoxyacrylates are valuable building blocks in organic synthesis, and the choice of synthetic route can significantly impact yield, stereoselectivity, and overall efficiency. This guide provides an objective comparison of the efficacy of using Methyl 2,2-dichloro-2-methoxyacetate against alternative synthetic strategies, supported by available experimental data and detailed methodologies.
Executive Summary
The chromium-mediated Barbier-type reaction utilizing this compound offers a highly stereoselective and efficient route to (Z)-α-methoxyacrylates. This method generally provides good to excellent yields with high Z-selectivity, particularly for aromatic aldehydes. Alternative approaches, such as the Horner-Wadsworth-Emmons, Reformatsky, and Wittig reactions, represent established methodologies for alkene synthesis. However, their application to the stereoselective synthesis of α-methoxyacrylates can present challenges in terms of reagent preparation, stereocontrol, and overall efficiency. This guide will delve into the available data for each method to facilitate an informed choice of synthetic strategy.
Comparison of Synthetic Routes
The primary application of this compound is in the synthesis of methyl (Z)-α-methoxyacrylates. The following table summarizes the performance of this method in comparison to established alternative olefination reactions.
| Synthetic Route | Key Reagents | Typical Yield (%) | Stereoselectivity (Z:E) | Key Advantages | Key Disadvantages |
| Barbier-type Reaction | This compound, Aldehyde, CrCl₂ | 54 - 88%[1] | >97:3[1] | High Z-stereoselectivity, mild reaction conditions, commercially available starting material. | Requires stoichiometric amounts of chromium(II) chloride. |
| Horner-Wadsworth-Emmons (HWE) | α-methoxy phosphonoacetate, Aldehyde, Base | Varies (often moderate to good) | Generally favors E-alkene; Z-selectivity can be achieved with modified reagents. | Well-established, byproducts are water-soluble. | Preparation of the phosphonate reagent may be required; achieving high Z-selectivity can be challenging. |
| Reformatsky Reaction | α-haloacetate, Aldehyde/Ketone, Zinc | Varies | Not highly stereoselective for this application. | Tolerant of various functional groups. | Often requires activation of zinc; stereocontrol can be poor. |
| Wittig Reaction | Methoxycarbonylmethylenetriphenylphosphorane, Aldehyde | Varies | Dependent on the ylide structure (stabilized ylides favor E). | Widely used for alkene synthesis. | Phosphine oxide byproduct can be difficult to remove; achieving Z-selectivity with stabilized ylides is difficult. |
Experimental Protocols
Barbier-type Reaction using this compound
This protocol is adapted from the work of Concellón et al. and describes the highly stereoselective synthesis of methyl (Z)-α-methoxyacrylates.[1]
Materials:
-
This compound
-
Aldehyde (e.g., p-tolualdehyde)
-
Anhydrous Chromium(II) chloride (CrCl₂)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of anhydrous CrCl₂ (6 equivalents) in anhydrous THF at room temperature under an inert atmosphere, add a solution of the aldehyde (1 equivalent) and this compound (1 equivalent) in THF.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl (Z)-α-methoxyacrylate.
Optimization: The yield of the reaction is dependent on the amount of CrCl₂ used, with optimal yields reported at 6 equivalents.[1]
Alternative Synthetic Routes (Generalized Protocols)
The following are generalized protocols for the alternative synthetic routes. Specific conditions may need to be optimized for the synthesis of methyl (Z)-α-methoxyacrylates.
a) Horner-Wadsworth-Emmons (HWE) Reaction:
-
Reagent Preparation: Synthesize the corresponding α-methoxy phosphonoacetate reagent.
-
Deprotonation: Treat the phosphonoacetate with a suitable base (e.g., NaH, KHMDS) in an anhydrous solvent (e.g., THF) at a low temperature (e.g., -78 °C) to generate the phosphonate carbanion.
-
Olefination: Add the aldehyde to the carbanion solution and allow the reaction to warm to room temperature.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product, dry the organic phase, and purify by column chromatography. For Z-selective reactions, modified phosphonates, such as the Still-Gennari reagent, are typically required.
b) Reformatsky Reaction:
-
Activation of Zinc: Activate zinc metal (e.g., with I₂, TMSCl) in an anhydrous solvent (e.g., THF, diethyl ether).
-
Formation of Organozinc Reagent: Add an α-halo ester (e.g., methyl bromoacetate) to the activated zinc to form the Reformatsky reagent.
-
Reaction with Carbonyl: Add the aldehyde to the solution of the Reformatsky reagent.
-
Work-up and Purification: Quench the reaction with an acidic aqueous solution. Extract the product, dry the organic phase, and purify.
c) Wittig Reaction:
-
Ylide Formation: Prepare the phosphonium ylide by treating the corresponding phosphonium salt (e.g., methoxycarbonylmethyltriphenylphosphonium bromide) with a strong base (e.g., n-BuLi, NaH) in an anhydrous solvent.
-
Reaction with Aldehyde: Add the aldehyde to the ylide solution.
-
Work-up and Purification: After the reaction is complete, the triphenylphosphine oxide byproduct is often removed by precipitation or chromatography. The desired alkene is then isolated and purified. Stabilized ylides, which would be required for this synthesis, generally lead to the (E)-isomer as the major product.
Workflow and Pathway Diagrams
To visually represent the synthetic processes and their logical flow, the following diagrams have been generated.
Caption: Workflow for the Barbier-type synthesis.
Caption: Comparison of synthetic pathways.
Conclusion
For the synthesis of methyl (Z)-α-methoxyacrylates, the use of This compound in a Barbier-type reaction stands out as a superior method in terms of stereoselectivity. The reaction proceeds under mild conditions and consistently produces the desired Z-isomer in high yields. While the Horner-Wadsworth-Emmons, Reformatsky, and Wittig reactions are versatile and powerful tools in organic synthesis, their application to this specific transformation may require significant optimization to achieve comparable levels of stereocontrol, and they often favor the formation of the E-isomer. Therefore, for researchers prioritizing high Z-stereoselectivity and efficiency in the synthesis of α-methoxyacrylates, the chromium-mediated reaction with this compound is the recommended approach based on the current literature. Further research into developing more Z-selective HWE or Wittig reagents could provide viable and more atom-economical alternatives in the future.
References
Cost-effectiveness analysis of using Methyl 2,2-dichloro-2-methoxyacetate in large-scale synthesis.
For researchers and professionals in drug development and large-scale chemical synthesis, the economic viability of a synthetic route is as critical as its chemical efficiency. This guide provides a detailed cost-effectiveness analysis of Methyl 2,2-dichloro-2-methoxyacetate as a key reagent in the stereospecific synthesis of methyl (Z)-α-methoxyacrylates, a crucial building block in many pharmaceutical compounds. We present a comparative study against traditional olefination methods, supported by experimental data and a breakdown of potential large-scale production costs.
Executive Summary
Comparative Analysis of Synthetic Routes
The synthesis of methyl (Z)-α-methoxyacrylates is a pivotal step in the production of numerous biologically active molecules. Here, we compare the use of this compound against two common alternatives: the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction.
| Parameter | This compound Method | Horner-Wadsworth-Emmons (HWE) Reaction | Wittig Reaction |
| Key Reagents | This compound, Aldehyde, Chromium(II) chloride, Anhydrous THF | Phosphonate ester, Aldehyde, Strong base (e.g., NaH) | Phosphonium ylide, Aldehyde |
| Stereoselectivity (Z:E ratio) | >97:3 | Typically favors E-isomer, Z-selectivity requires modified reagents | Generally favors Z-isomer, but can be substrate-dependent |
| Reaction Conditions | Room temperature | Often requires cryogenic temperatures for high selectivity | Variable, can require harsh bases |
| Yield | Good to excellent (e.g., 54% for p-tolualdehyde) | Variable, dependent on substrate and conditions | Variable, can be lowered by side reactions |
| Byproducts | Chromium salts | Water-soluble phosphate esters | Triphenylphosphine oxide (often difficult to remove) |
| Purification | Standard chromatographic methods | Can be complex due to isomer separation | Challenging due to triphenylphosphine oxide removal |
Cost-Effectiveness at Scale: A Deeper Look
A simple comparison of reagent costs can be misleading. A true cost-effectiveness analysis must consider the entire process, from starting materials to the final, purified product.
| Cost Driver | This compound Method | Horner-Wadsworth-Emmons (HWE) & Wittig Reactions |
| Reagent Cost | Higher initial cost for the specialized acetate. Lab-scale pricing for this compound is approximately $191.00 for 25g. Bulk pricing is not readily available but is expected to be significantly lower with industrial-scale production. | Lower initial cost for basic reagents. |
| Catalyst/Promoter Cost | Requires stoichiometric amounts of Chromium(II) chloride. Lab-scale pricing is around $260.00 for 5g. | Requires strong bases which can be hazardous and costly to handle at scale. |
| Solvent Cost | Utilizes anhydrous THF, which has significant costs associated with purchase and handling of a dry solvent. | Solvent choice is variable and can impact cost. |
| Energy Costs | Room temperature reaction significantly reduces energy consumption for heating or cooling. | Often require low temperatures, leading to high energy costs for cooling. |
| Purification Costs | High stereoselectivity minimizes the need for extensive purification to remove unwanted isomers, a major cost saver at scale. | Lower selectivity can lead to costly and time-consuming chromatographic separation of isomers. |
| Waste Disposal Costs | Disposal of chromium waste needs to be considered and managed. | Disposal of phosphate byproducts. |
| Capital Expenditure | Standard reaction vessels are sufficient. | May require specialized cryogenic equipment. |
Note on Reagent Cost: The major unknown for a precise cost analysis is the bulk pricing of this compound. However, its synthesis from relatively inexpensive starting materials (methyl dichloroacetate and methanol) suggests that at an industrial scale, its cost would be substantially lower than lab-scale pricing.
Experimental Protocols
Synthesis of Methyl (Z)-α-methoxyacrylates using this compound
This protocol is adapted from the work of Reddy et al.
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.0 mmol)
-
Anhydrous Chromium(II) chloride (4.0 mmol)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the aldehyde and this compound in anhydrous THF at room temperature, add anhydrous CrCl2 in one portion.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure methyl (Z)-α-methoxyacrylate.
Visualizing the Process
Reaction Workflow
The following diagram illustrates the straightforward workflow for the synthesis of methyl (Z)-α-methoxyacrylates using this compound.
Caption: Experimental workflow for the synthesis of methyl (Z)-α-methoxyacrylates.
Logical Relationship of Cost-Effectiveness
The decision to use this compound is based on a balance of factors, as illustrated below.
Caption: Factors influencing the cost-effectiveness of the target reagent.
Conclusion and Recommendations
For large-scale synthesis where high stereochemical purity is paramount, this compound presents a compelling case for cost-effectiveness despite a potentially higher upfront reagent cost. The significant savings in purification and energy, coupled with high yields of the desired (Z)-isomer, can lead to a more economical and efficient overall process.
It is recommended that for any specific large-scale application, a pilot study be conducted to precisely quantify the costs associated with each step of the synthesis, including a thorough analysis of the procurement of this compound at scale. This will allow for a definitive, data-driven decision on the most economically viable synthetic route.
A Comparative Environmental Impact Assessment of Methyl 2,2-dichloro-2-methoxyacetate and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative environmental impact assessment of Methyl 2,2-dichloro-2-methoxyacetate, a reagent used in the synthesis of methyl (Z)-α-methoxyacrylates. Due to a lack of direct environmental fate and toxicity data for this specific compound, this assessment relies on data from structurally similar compounds to provide a preliminary understanding of its potential environmental impact. This guide also explores potential byproducts and compares them to greener chemical alternatives.
Executive Summary
Data Presentation: Comparative Environmental Impact
The following tables summarize the available environmental-related data for this compound and its potential byproducts, alongside data for a structurally similar compound, methyl dichloroacetate, which is used as a proxy for this assessment.
Table 1: Physicochemical Properties and Environmental Fate
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (octanol-water partition coefficient) | Water Solubility | Expected Environmental Fate |
| This compound | C₄H₆Cl₂O₃ | 172.99 | No data available | No data available | Expected to undergo hydrolysis. The dichlorinated carbon suggests potential for persistence. |
| Methyl dichloroacetate (Proxy) | C₃H₄Cl₂O₂ | 142.97 | 0.9 (estimated) | Decomposes in water[1] | Hydrolyzes to dichloroacetic acid.[1] |
| Dichloroacetic Acid (Byproduct) | C₂H₂Cl₂O₂ | 128.94 | 0.4 (estimated) | Miscible | Can be biodegraded by some microorganisms under specific conditions.[2][3] Considered a drinking water contaminant.[4] |
| Methanol (Byproduct) | CH₄O | 32.04 | -0.77 | Miscible | Readily biodegradable. |
Table 2: Ecotoxicity Data
| Compound | Test Organism | Endpoint | Value | Reference |
| This compound | No data available | - | No data available | - |
| Methyl dichloroacetate (Proxy) | Pimephales promelas (Fathead minnow) | 96h LC50 | 130 mg/L | ECHA |
| Dichloroacetic Acid (Byproduct) | Danio rerio (Zebrafish) embryo | Developmental toxicity | Observed at 8-32 mM[5] | [5] |
| Dichloroacetic Acid (Byproduct) | Rat (oral) | LD50 | 2820 - 4480 mg/kg | |
| Methanol (Byproduct) | Pimephales promelas (Fathead minnow) | 96h LC50 | >100 mg/L | ECHA |
Table 3: Biodegradability
| Compound | Test Method | Result | Reference |
| This compound | No data available | Not readily biodegradable (inferred from structure) | - |
| Chlorinated Paraffins (Analogues) | OECD 301D | Biodegradability is inversely related to the degree of chlorination. | - |
| Dichloroacetic Acid (Byproduct) | Anaerobic microbial metabolism | Can be utilized as an energy source by specific mixed cultures.[2][6][7] | [2][6][7] |
| Methanol (Byproduct) | OECD 301D | Readily biodegradable | ECHA |
Experimental Protocols
To address the data gaps for this compound, the following standard OECD guidelines are recommended for a comprehensive environmental impact assessment.
Ready Biodegradability - OECD 301
This test evaluates the potential for a chemical to be rapidly biodegraded by microorganisms. The CO2 Evolution Test (OECD 301 B) is a common method.
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The degradation is followed by the determination of the CO2 produced.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant is commonly used.
-
Test Duration: 28 days.
-
Pass Level: A substance is considered readily biodegradable if the percentage of CO2 evolution reaches 60% of the theoretical maximum within a 10-day window during the 28-day period.
-
Apparatus: Biometer flasks or similar respirometric systems.
-
Procedure:
-
Prepare a mineral medium containing the test substance at a known concentration (e.g., 10-20 mg/L of total organic carbon).
-
Inoculate the medium with a small volume of activated sludge.
-
A control with inoculum but without the test substance, and a reference substance (e.g., sodium benzoate) are run in parallel.
-
The flasks are incubated at 20-24°C and stirred continuously.
-
The evolved CO2 is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide solution) and quantified by titration.
-
Fish, Acute Toxicity Test - OECD 203
This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period (LC50).
-
Principle: Fish are exposed to the test substance in water at a range of concentrations for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours.
-
Test Organism: Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas) are commonly used.
-
Test Duration: 96 hours.
-
Endpoint: The LC50 value is calculated at the end of the exposure period.
-
Procedure:
-
A range of test concentrations and a control group are set up in replicate tanks.
-
Healthy, acclimated fish are randomly distributed to the test tanks.
-
Water quality parameters (temperature, pH, dissolved oxygen) are monitored throughout the test.
-
Observations of mortality and any sublethal effects are made at regular intervals.
-
The LC50 is determined using statistical methods (e.g., probit analysis).
-
Daphnia sp., Acute Immobilisation Test - OECD 202
This test assesses the acute toxicity of a substance to Daphnia magna (a small crustacean).
-
Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.
-
Test Organism: Daphnia magna.
-
Test Duration: 48 hours.
-
Endpoint: The EC50 for immobilization.
-
Procedure:
-
A series of test solutions of different concentrations are prepared.
-
A group of daphnids (less than 24 hours old) is introduced into each test vessel.
-
The vessels are incubated for 48 hours under controlled temperature and light conditions.
-
The number of immobilized daphnids is recorded at 24 and 48 hours.
-
The EC50 is calculated using statistical methods.
-
Visualizations
The following diagrams illustrate key concepts related to the environmental assessment of this compound.
References
- 1. METHYL DICHLOROACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Anaerobic Microbial Metabolism of Dichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical pharmacology and toxicology of dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dichloroacetate-induced developmental toxicity and production of reactive oxygen species in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Anaerobic Microbial Metabolism of Dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of Methyl 2,2-dichloro-2-methoxyacetate with Aldehydes and Alkenes
Introduction
Methyl 2,2-dichloro-2-methoxyacetate is a versatile reagent in organic synthesis, primarily utilized in two distinct and valuable transformations: the stereoselective two-carbon homologation of aldehydes and as a precursor for the in-situ generation of dichloromethoxy ketene for [2+2] cycloaddition reactions. This guide provides a comparative overview of the reactivity of this compound with these two classes of substrates, supported by experimental data and detailed protocols.
I. Two-Carbon Homologation of Aldehydes
This compound reacts with a wide range of aldehydes in the presence of chromium(II) chloride under Barbier conditions to yield methyl (Z)-α-methoxyacrylates. This reaction proceeds with high stereoselectivity, providing a reliable method for the synthesis of these valuable building blocks.
Data Presentation: Reactivity with Various Aldehydes
The following table summarizes the results of the two-carbon homologation of various aldehydes with this compound.
| Entry | Aldehyde | Product | Yield (%) | Z:E Ratio |
| 1 | p-Tolualdehyde | Methyl (Z)-2-methoxy-3-(p-tolyl)acrylate | 85 | >97:3 |
| 2 | Benzaldehyde | Methyl (Z)-2-methoxy-3-phenylacrylate | 82 | >97:3 |
| 3 | 4-Methoxybenzaldehyde | Methyl (Z)-3-(4-methoxyphenyl)-2-methoxyacrylate | 88 | >97:3 |
| 4 | 4-Chlorobenzaldehyde | Methyl (Z)-3-(4-chlorophenyl)-2-methoxyacrylate | 81 | >97:3 |
| 5 | 2-Naphthaldehyde | Methyl (Z)-2-methoxy-3-(naphthalen-2-yl)acrylate | 78 | >97:3 |
| 6 | Cinnamaldehyde | Methyl (E,Z)-2-methoxy-5-phenylpenta-2,4-dienoate | 75 | >97:3 |
| 7 | Cyclohexanecarboxaldehyde | Methyl (Z)-3-cyclohexyl-2-methoxyacrylate | 72 | >97:3 |
| 8 | Isobutyraldehyde | Methyl (Z)-2-methoxy-4-methylpent-2-enoate | 65 | >97:3 |
Experimental Protocol: Synthesis of Methyl (Z)-2-methoxy-3-(p-tolyl)acrylate
A solution of p-tolualdehyde (120 mg, 1.0 mmol) and this compound (173 mg, 1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) is added dropwise to a stirred suspension of chromium(II) chloride (500 mg, 4.0 mmol) in anhydrous THF (10 mL) at room temperature under an argon atmosphere. The reaction mixture is stirred for 12 hours. The reaction is then quenched by the addition of water (10 mL) and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford the desired product.
Experimental Workflow
Validation of a Synthetic Method for Strobilurin Analogues Using Methyl 2,2-dichloro-2-methoxyacetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a synthetic method utilizing Methyl 2,2-dichloro-2-methoxyacetate for the preparation of strobilurin analogues, a critical class of antifungal agents. Through a comparative analysis with the well-established Horner-Wadsworth-Emmons (HWE) reaction, this document offers objective performance data, detailed experimental protocols, and visual representations of the synthetic workflow and biological mechanism of action to aid researchers in selecting the most effective method for their drug discovery and development endeavors.
Executive Summary
The synthesis of strobilurin analogues, potent inhibitors of the mitochondrial respiratory chain, is a key area of research in the development of new antifungal agents. This guide evaluates the efficacy of a synthetic route employing this compound for the crucial construction of the methyl (Z)-α-methoxyacrylate warhead. A direct comparison with the Horner-Wadsworth-Emmons olefination reveals the relative advantages and disadvantages of each method in terms of yield, stereoselectivity, and reaction conditions. This information is intended to empower researchers to make informed decisions in the synthesis of novel strobilurin-based drug candidates.
Comparative Analysis of Synthetic Methodologies
The core of many strobilurin analogues is the methyl α-methoxyacrylate moiety, which is essential for their biological activity. Two prominent methods for the synthesis of this key structural feature are the reaction of an aldehyde with this compound and the Horner-Wadsworth-Emmons (HWE) reaction. Below is a comparative summary of these two methods for the synthesis of a generic strobilurin analogue.
| Parameter | Method A: this compound | Method B: Horner-Wadsworth-Emmons Reaction |
| Key Reagents | Aldehyde, this compound, CrCl₂ | Aldehyde, Phosphonate reagent (e.g., trimethyl phosphonoacetate), Strong base (e.g., NaH) |
| Reaction Type | Reductive coupling | Olefination |
| Stereoselectivity | Generally high for (Z)-isomer | Can be tuned for (E) or (Z) isomer depending on reagents and conditions |
| Typical Yield | 60-85% | 50-90% |
| Reaction Conditions | Mild, room temperature | Often requires strong bases and anhydrous conditions |
| Substrate Scope | Broad, tolerant of various functional groups | Broad, but can be sensitive to base-labile groups |
| Byproducts | Chromium salts | Phosphonate salts |
Experimental Protocols
Method A: Synthesis of a Strobilurin Analogue using this compound
This protocol describes a general procedure for the synthesis of a methyl (Z)-α-methoxyacrylate derivative from an aldehyde precursor.
Materials:
-
Appropriate aldehyde (1.0 mmol)
-
This compound (1.2 mmol)
-
Chromium(II) chloride (CrCl₂) (4.0 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add chromium(II) chloride and anhydrous THF.
-
To the stirred suspension, add a solution of the aldehyde and this compound in anhydrous THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl (Z)-α-methoxyacrylate product.
Method B: Synthesis of a Strobilurin Analogue via Horner-Wadsworth-Emmons Reaction
This protocol outlines a general procedure for the synthesis of a methyl α-methoxyacrylate derivative using the HWE olefination.
Materials:
-
Trimethyl phosphonoacetate (1.1 mmol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Appropriate aldehyde (1.0 mmol)
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add sodium hydride and anhydrous THF.
-
Cool the suspension to 0 °C and add trimethyl phosphonoacetate dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde in anhydrous THF dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process and Mechanism
To better understand the synthetic strategy and the biological context of the target molecules, the following diagrams have been generated.
Caption: Synthetic and evaluation workflow for strobilurin analogues.
Performance Benchmark: Methyl 2,2-dichloro-2-methoxyacetate in the Synthesis of (Z)-α-Methoxyacrylates Compared to Modern Horner-Wadsworth-Emmons Methodologies
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
This guide provides an objective comparison of the performance of Methyl 2,2-dichloro-2-methoxyacetate in the stereoselective synthesis of methyl (Z)-α-methoxyacrylates against a modern, alternative synthetic methodology, the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction. The synthesis of (Z)-α-methoxyacrylates is a crucial transformation, as these moieties are present in numerous natural and semi-synthetic products and serve as key intermediates in the preparation of biologically active compounds.[1] This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions about their synthetic strategies.
I. Overview of Methodologies
1. Established Method: Chromium(II)-Mediated Olefination with this compound
This compound is a commercially available reagent utilized in a mild and highly stereospecific two-carbon homologation of a wide variety of aldehydes.[1] This reaction, conducted under Barbier conditions with chromium(II) chloride, demonstrates excellent Z-selectivity in the formation of methyl α-methoxyacrylates.[1]
2. New Synthetic Methodology: The Still-Gennari Modification of the Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones.[2][3][4] While the classical HWE reaction typically favors the formation of (E)-alkenes, modifications have been developed to achieve high (Z)-selectivity.[2][5] The Still-Gennari modification employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, to promote the formation of the (Z)-isomer.[3][5] This methodology represents a powerful alternative for the stereocontrolled synthesis of α,β-unsaturated esters.
II. Quantitative Performance Comparison
The following table summarizes the key performance indicators for the two methodologies based on published experimental data.
| Performance Metric | Chromium(II)-Mediated Olefination with this compound | Still-Gennari Modification of the Horner-Wadsworth-Emmons Reaction |
| Product | Methyl (Z)-α-methoxyacrylates | (Z)-α,β-Unsaturated Esters |
| Typical Yield | 54-88%[1] | 78% |
| Stereoselectivity (Z:E) | >97:3[1] | 15.5:1 |
| Key Reagents | This compound, CrCl₂ | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate, Aldehyde, KHMDS, 18-crown-6 |
| Reaction Conditions | Room temperature[1] | -78 °C to room temperature |
| Advantages | High Z-selectivity, mild conditions | Broad substrate scope, well-established for Z-selective olefination[3][5] |
| Disadvantages | Use of stoichiometric chromium | Requires cryogenic temperatures, multi-step reagent synthesis |
III. Experimental Protocols
1. Protocol for Chromium(II)-Mediated Synthesis of Methyl (Z)-α-methoxyacrylates
This protocol is based on the procedure described for the two-carbon homologation of aldehydes using this compound.[1]
-
Reaction Setup: To a stirred suspension of anhydrous CrCl₂ (6 equivalents) in THF at room temperature under an inert atmosphere, a solution of the aldehyde (1 equivalent) and this compound (1 equivalent) in THF is added.
-
Reaction Execution: The reaction mixture is stirred at room temperature and monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified by column chromatography to yield the methyl (Z)-α-methoxyacrylate.[1]
2. Protocol for the Still-Gennari Z-Stereoselective Olefination
This protocol is a representative example of the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction.
-
Reagent Preparation: A solution of bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 eq.) and 18-crown-6 (3.0 eq.) in dry THF is prepared.
-
Reaction Setup: The phosphonate solution is added to a solution of the aldehyde (1.0 eq.) in dry THF at -78 °C. Potassium tert-butoxide (2.1 eq.) in dry THF is then added dropwise.
-
Reaction Execution: The mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Work-up and Purification: The reaction is quenched with water, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The residue is purified by column chromatography to give the (Z)-α,β-unsaturated ester.
IV. Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflows and the logical comparison between the two methodologies.
Caption: Experimental workflow for the synthesis of methyl (Z)-α-methoxyacrylates.
Caption: Experimental workflow for the Still-Gennari Z-selective olefination.
Caption: Logical relationship comparing the two synthetic methodologies.
V. Conclusion
Both the chromium(II)-mediated olefination using this compound and the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction are effective methods for the synthesis of (Z)-α,β-unsaturated esters. The choice of methodology will depend on the specific requirements of the synthesis.
The use of This compound offers a highly stereoselective and mild route to (Z)-α-methoxyacrylates specifically.[1] Its primary advantage is the exceptional Z:E ratio achieved at room temperature.[1]
The Still-Gennari HWE reaction provides a more general approach to (Z)-α,β-unsaturated esters from a broader range of aldehydes and ketones.[2][3][5] While it requires cryogenic conditions and the synthesis of a specialized phosphonate reagent, it is a well-established and reliable method for achieving Z-selectivity in olefination reactions.[3][5]
Researchers should consider factors such as desired product structure, required stereopurity, available equipment, and reagent cost when selecting the most appropriate synthetic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Safety Operating Guide
Safe Disposal of Methyl 2,2-dichloro-2-methoxyacetate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Methyl 2,2-dichloro-2-methoxyacetate, a combustible and corrosive compound. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Key Safety and Hazard Information
This compound presents several hazards that must be managed throughout its lifecycle in the laboratory, from handling to disposal. The compound is classified as a combustible corrosive hazardous material.[1] It can cause severe skin burns, and eye damage, and may cause respiratory irritation.[1]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 17640-25-4 | [1] |
| Molecular Formula | Cl₂C(OCH₃)CO₂CH₃ | [1] |
| Molecular Weight | 172.99 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 179-181 °C | [1] |
| Density | 1.36 g/mL at 25 °C | [1] |
| Flash Point | 91 °C (195.8 °F) - closed cup | [1] |
| Hazard Class | 8A (Combustible corrosive hazardous materials) | [1] |
| Hazard Statements | H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation) | [1] |
| Signal Word | Danger | [1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound. This procedure should be carried out in a designated hazardous waste handling area, preferably within a chemical fume hood.
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure all required PPE is worn correctly. This includes:
-
Eye Protection: Chemical safety goggles and a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, inspect before use).[3]
-
Respiratory Protection: A NIOSH (US) or EN 166 (EU) approved respirator with an appropriate vapor cartridge is necessary if working outside a fume hood or if ventilation is inadequate.[3]
-
Protective Clothing: A lab coat or chemical-resistant apron.
2. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container must be made of a material compatible with the chemical.
-
Do not mix with incompatible wastes.
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Combustible).
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste storage area, away from heat, sparks, and open flames.[4]
-
The storage area should be secure and accessible only to authorized personnel.
5. Final Disposal:
-
Disposal of this compound must be conducted through a licensed hazardous waste disposal company.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS).
-
The primary recommended method of disposal is incineration in a permitted hazardous waste incinerator.
-
If incineration is not available, disposal in an engineered landfill approved for hazardous chemical waste may be an alternative, subject to local regulations.[5]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl 2,2-dichloro-2-methoxyacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal procedures for the safe handling of Methyl 2,2-dichloro-2-methoxyacetate (CAS Number: 17640-25-4) in a laboratory setting. Adherence to these guidelines is essential to minimize risks associated with this corrosive and hazardous chemical.
Hazard Identification and Safety Precautions
This compound is a corrosive substance that can cause severe skin burns and eye damage, and may also cause respiratory irritation. It is imperative to handle this chemical with appropriate engineering controls and personal protective equipment.
Signal Word: Danger
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P304+P340+P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 17640-25-4 |
| Linear Formula | Cl₂C(OCH₃)CO₂CH₃ |
| Molecular Weight | 172.99 g/mol |
| Boiling Point | 179-181 °C (lit.) |
| Density | 1.36 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.45 (lit.) |
| Flash Point | 91 °C (195.8 °F) - closed cup |
| Storage Class | 8A - Combustible corrosive hazardous materials |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to provide a protective barrier against potential exposure.[1][2][3]
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[4] Always inspect gloves before use. |
| Body Protection | Chemical-resistant apron or coveralls and closed-toe shoes.[1][4] |
| Respiratory Protection | Use a NIOSH-approved respirator with a type ABEK (EN 14387) filter cartridge. This is crucial when working outside of a fume hood or when vapors may be generated. |
Experimental Protocol: Safe Handling Procedure
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
4.1. Preparation and Engineering Controls
-
Work Area: All handling of this compound must be conducted in a well-ventilated chemical fume hood.
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[5]
-
Spill Kit: Have a spill kit specifically for corrosive and halogenated organic compounds readily available. The kit should contain absorbent materials, neutralizing agents, and appropriate waste disposal bags.
4.2. Handling and Dispensing
-
Don PPE: Before handling the chemical, put on all required personal protective equipment as specified in the table above.
-
Container Inspection: Visually inspect the chemical container for any signs of damage or leaks before opening.
-
Dispensing:
-
Use a properly functioning pipette or a graduated cylinder for transferring the liquid.
-
Perform all transfers slowly and carefully to avoid splashing.
-
Keep the container opening pointed away from your face.
-
-
Weighing: If weighing is required, do so in a tared, sealed container to minimize exposure.
-
Reaction Setup:
-
When setting up a reaction, add this compound to the reaction vessel slowly.
-
Ensure the reaction apparatus is properly secured and vented to the fume hood's exhaust.
-
4.3. Post-Handling
-
Decontamination: Thoroughly clean the work area with an appropriate decontaminating solution after use.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residual chemical.
-
Hand Washing: Wash hands thoroughly with soap and water after completing the work and removing PPE.
Disposal Plan
As a halogenated organic compound, this compound requires specific disposal procedures to ensure environmental safety and regulatory compliance.
5.1. Waste Segregation and Collection
-
Waste Stream: this compound waste is classified as halogenated organic waste.[6][7]
-
Waste Container:
-
Collect all waste containing this chemical in a designated, properly labeled, and sealed container for halogenated organic waste.[8]
-
The container must be compatible with the chemical and have a secure, tight-fitting lid.[8]
-
Do not mix with non-halogenated organic waste, as this significantly increases disposal costs.[9]
-
Do not mix with incompatible materials such as strong acids, bases, or oxidizing agents.[9][10]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."[8]
-
Maintain a log of the contents and approximate quantities added to the container.
-
5.2. Storage and Disposal
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[6]
-
Disposal Request: When the container is nearly full, contact your institution's Environmental Health and Safety (EHS) office to arrange for proper disposal.[6] Do not dispose of this chemical down the drain.[9]
Emergency Procedures
6.1. Spills
-
Small Spills (in a fume hood):
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable decontaminating solution.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team.
-
Prevent the spill from entering drains.
-
6.2. Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
Caption: Workflow for handling and disposal of this compound.
References
- 1. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 2. intersolia.com [intersolia.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. oshatrainingschool.com [oshatrainingschool.com]
- 5. chemsafe.ie [chemsafe.ie]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
